Antimicrobial agent-7
Description
Structure
2D Structure
Properties
Molecular Formula |
C36H56N24 |
|---|---|
Molecular Weight |
825.0 g/mol |
IUPAC Name |
2-[2-[[4-[2-(diaminomethylideneamino)ethylamino]-6-[2,5-dibenzyl-4-[4,6-bis[2-(diaminomethylideneamino)ethylamino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethyl]guanidine |
InChI |
InChI=1S/C36H56N24/c37-27(38)45-11-15-49-31-53-32(50-16-12-46-28(39)40)56-35(55-31)59-22-26(20-24-9-5-2-6-10-24)60(21-25(59)19-23-7-3-1-4-8-23)36-57-33(51-17-13-47-29(41)42)54-34(58-36)52-18-14-48-30(43)44/h1-10,25-26H,11-22H2,(H4,37,38,45)(H4,39,40,46)(H4,41,42,47)(H4,43,44,48)(H2,49,50,53,55,56)(H2,51,52,54,57,58) |
InChI Key |
PSQCXUYIRHUOAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC(N1C2=NC(=NC(=N2)NCCN=C(N)N)NCCN=C(N)N)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCN=C(N)N)NCCN=C(N)N)CC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Penicillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of penicillin, a foundational member of the β-lactam class of antibiotics. The information presented herein is intended for an audience with a professional background in microbiology, pharmacology, and drug development. This document details the molecular interactions, relevant biological pathways, quantitative data on its efficacy, and the experimental protocols used to ascertain its antimicrobial properties.
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Penicillin's bactericidal effect is primarily achieved by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and protecting against osmotic stress.[1][2][3] Unlike human cells, bacteria possess a rigid outer layer composed of peptidoglycan, making this structure an ideal target for selective toxicity.[4][5]
The key steps in penicillin's mechanism of action are as follows:
-
Targeting Peptidoglycan Synthesis: The bacterial cell wall's strength is derived from a mesh-like macromolecule called peptidoglycan.[4] This polymer consists of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide chains.[3]
-
Inhibition of Penicillin-Binding Proteins (PBPs): The final and crucial step in peptidoglycan synthesis is the cross-linking of these peptide chains, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), particularly DD-transpeptidases.[1][4][6]
-
Irreversible Acylation: Penicillin and other β-lactam antibiotics are structural analogs of the D-alanyl-D-alanine dipeptide, which is the natural substrate for PBPs.[1][3][7] This structural mimicry allows penicillin to bind to the active site of the PBP. The highly reactive β-lactam ring of the penicillin molecule then opens and forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP's active site.[3][7][8] This acylation is essentially irreversible, thus inactivating the enzyme.[3]
-
Cell Wall Degradation and Lysis: The inhibition of PBP-mediated cross-linking weakens the bacterial cell wall.[1] As the bacterium continues to grow and divide, the cell wall cannot be properly remodeled or synthesized. This process, combined with the ongoing activity of bacterial autolytic enzymes (autolysins) that normally remodel the cell wall, leads to a loss of structural integrity.[2] Consequently, the cell is unable to withstand the internal osmotic pressure, resulting in water influx, cell swelling, and eventual lysis and death.[1][4][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and processes involved in penicillin's mechanism of action and its evaluation.
Caption: Bacterial cell wall synthesis and its inhibition by penicillin.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. news-medical.net [news-medical.net]
- 5. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]
- 6. resources.biomol.com [resources.biomol.com]
- 7. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
"Antimicrobial agent-7" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antimicrobial agent-7, also identified as compound 12 in the primary literature, is a novel synthetic molecule built on a triazine-piperazine-triazine scaffold. It is a cationic, amphipathic small molecule designed to mimic the properties of antimicrobial peptides (AMPs). This agent demonstrates a potent and broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Beyond its direct antimicrobial effects, this compound exhibits significant anti-inflammatory properties by directly binding to lipopolysaccharide (LPS) and inhibiting the subsequent inflammatory cascade. Its intracellular mechanism of action, coupled with favorable stability and low hemolytic activity, positions it as a promising candidate for the development of new therapeutics to combat bacterial infections and associated inflammation.
Chemical Structure and Properties
This compound is a symmetric molecule characterized by a central piperazine ring linking two functionalized triazine units. Each triazine ring is further substituted with two guanidinoethyl moieties, contributing to the molecule's overall cationic nature.
Chemical Name: 4,4'-(piperazine-1,4-diyl)bis(N,N-bis(2-(guanidino)ethyl)-1,3,5-triazin-2-amine)
Molecular Formula: C₃₆H₅₆N₂₄[1]
Molecular Weight: 824.99 g/mol [1]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical and biological properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₆N₂₄ | [1] |
| Molecular Weight | 824.99 g/mol | [1] |
| Appearance | Not explicitly stated | N/A |
| Solubility | Soluble in aqueous solutions | Implied by experimental design |
| Stability | Exhibits proteolytic resistance and salt/serum stability | [1] |
Antimicrobial and Anti-inflammatory Activity
This compound has demonstrated potent activity against a range of bacterial pathogens and significant modulation of the inflammatory response.
Antimicrobial Spectrum of Activity
The antimicrobial efficacy of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against various Gram-positive and Gram-negative bacteria. The results are summarized in Table 2.
| Bacterial Strain | Type | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus (KCTC 1621) | Gram-positive | 4 | 4.8 | [1] |
| Staphylococcus epidermidis (KCTC 1917) | Gram-positive | 4 | 4.8 | [1] |
| Escherichia coli (KCTC 1682) | Gram-negative | 14.6 | 17.7 | [1] |
| Pseudomonas aeruginosa (KCTC 1637) | Gram-negative | 4 | 4.8 | [1] |
Anti-inflammatory Activity
This compound has been shown to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This activity is attributed to its ability to directly bind to LPS, thereby preventing the activation of the TLR4 signaling pathway. Quantitative data on its anti-inflammatory effects are presented in Table 3.
| Assay | Concentration (µg/mL) | Inhibition | Reference |
| Nitric Oxide (NO) Production | 5 | 68.09% | [1] |
| Tumor Necrosis Factor-α (TNF-α) Production | 20 | 99.83% | [1] |
Mechanism of Action
The antimicrobial and anti-inflammatory activities of this compound are governed by distinct yet related mechanisms.
Antimicrobial Mechanism
The mode of antimicrobial action for this agent is intracellular, bearing similarity to the antimicrobial peptide buforin-2.[1] Unlike many antimicrobial agents that disrupt the bacterial cell membrane, this compound penetrates the bacterial cell to exert its effects. The precise intracellular targets are a subject for further investigation.
Anti-inflammatory Mechanism
The anti-inflammatory action of this compound is initiated by its direct binding to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. By sequestering LPS, this compound prevents its interaction with the CD14/TLR4 receptor complex on the surface of immune cells such as macrophages. This blockade inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and nitric oxide.
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process centered around the sequential substitution of cyanuric chloride.
Step 1: Synthesis of the Guanidinylated Diamine Precursor
-
To a solution of ethylenediamine in an appropriate solvent, add a protected guanidinylating agent (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine).
-
Stir the reaction mixture at room temperature for the specified duration.
-
Purify the resulting protected guanidinylated diamine by standard chromatographic techniques.
-
Remove the protecting groups (e.g., Boc) using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the guanidinylated diamine.
Step 2: Synthesis of the Triazine-Piperazine-Triazine Scaffold
-
Dissolve cyanuric chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran) and cool to 0 °C.
-
Add a solution of piperazine (0.5 equivalents) dropwise to the cyanuric chloride solution while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for a defined period to facilitate the formation of the monosubstituted intermediate.
-
To the reaction mixture, add the guanidinylated diamine precursor from Step 1 (2 equivalents).
-
Allow the reaction to warm to room temperature and stir for an extended period to ensure complete substitution.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Antimicrobial Activity Assay (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.
-
Include a positive control (bacteria in MHB without the antimicrobial agent) and a negative control (MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Hemolytic Activity Assay
This assay assesses the cytotoxicity of the antimicrobial agent against red blood cells.
-
Preparation of Red Blood Cells (RBCs):
-
Collect fresh human or sheep red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation.
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.
-
Add the 4% RBC suspension to each well.
-
Include a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS).
-
Incubate the plate at 37 °C for 1 hour.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Anti-inflammatory Activity Assay (Nitric Oxide and TNF-α Measurement)
This assay evaluates the ability of the antimicrobial agent to suppress the production of pro-inflammatory mediators in macrophages.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37 °C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours.
-
-
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.
-
-
Measurement of TNF-α:
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of the LPS-induced inflammatory pathway by this compound.
References
The Emergence of a Novel Antibiotic: A Technical Guide to Teixobactin
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antimicrobial resistance necessitates the discovery and development of novel antibiotics with new mechanisms of action. Teixobactin, a recently discovered depsipeptide, represents a significant breakthrough in this field. Isolated from a previously unculturable soil bacterium, Eleftheria terrae, teixobactin exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with no detectable resistance development to date.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of teixobactin, complete with detailed experimental protocols and data presented for the scientific community.
Discovery of Teixobactin: A New Era of Culturing
The discovery of teixobactin was made possible by a novel cultivation method that allows for the growth of previously unculturable microorganisms.[3] This innovative approach, utilizing the iChip, a device that enables bacteria to be cultured in their natural soil environment, led to the isolation of Eleftheria terrae and the subsequent identification of teixobactin.[1][3][4]
Experimental Protocol: Isolation of Teixobactin-Producing Bacteria using the iChip
The iChip technology was pivotal in the discovery of teixobactin.[1] The following protocol outlines the general steps involved in using the iChip for the cultivation of uncultured bacteria.
-
Sample Preparation: A soil sample is diluted in a suitable buffer to a concentration that theoretically allows for the inoculation of a single bacterial cell per well of the iChip.
-
iChip Inoculation: The diluted soil suspension is used to inoculate the wells of the iChip.
-
In Situ Incubation: The iChip is sealed with semi-permeable membranes and placed back into the soil environment from which the sample was taken. This allows for the diffusion of nutrients and growth factors from the natural environment to the isolated bacteria.
-
Incubation Period: The iChip is incubated in the soil for a period of several weeks to allow for the formation of bacterial colonies.
-
Isolation and Culturing: After incubation, the iChip is retrieved, and the membranes are removed. Colonies from individual wells are then transferred to standard laboratory growth media to assess their ability to be cultured ex situ.
-
Screening for Antimicrobial Activity: The isolated and cultured bacterial strains are then fermented in liquid culture. The culture broth is extracted and screened for antimicrobial activity against a panel of pathogenic bacteria.
Antimicrobial Activity of Teixobactin
Teixobactin demonstrates potent bactericidal activity against a wide range of Gram-positive bacteria.[5] Its efficacy extends to clinically significant drug-resistant strains. The antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Quantitative Data: MIC of Teixobactin Against Gram-Positive Pathogens
The following table summarizes the MIC values of teixobactin against various Gram-positive bacteria.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.25 |
| Staphylococcus aureus (MRSA) | USA300 | 0.5 |
| Enterococcus faecalis (VRE) | ATCC 700221 | 0.25 |
| Streptococcus pneumoniae | ATCC 49619 | 0.03 |
| Bacillus anthracis | Sterne | 0.005 |
| Clostridium difficile | ATCC 9689 | 0.02 |
| Mycobacterium tuberculosis | H37Rv | 0.12 |
Note: MIC values can vary slightly depending on the specific testing conditions and bacterial strains used.
Experimental Protocol: Broth Microdilution for MIC Determination
The MIC of teixobactin is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Teixobactin Stock Solution: A stock solution of teixobactin is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the teixobactin stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted teixobactin is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of teixobactin at which there is no visible growth of the bacterium.
Synthesis of Teixobactin
The chemical synthesis of teixobactin is a complex undertaking due to its unique structure, which includes a macrocyclic depsipeptide ring and several non-proteinogenic amino acids, most notably L-allo-enduracididine.[6] Several successful total syntheses have been reported, paving the way for the generation of analogs for structure-activity relationship studies.[6][7][8]
Overview of a Representative Total Synthesis
A common strategy for the total synthesis of teixobactin involves a convergent approach, where the linear peptide chain and the cyclic depsipeptide are synthesized separately and then ligated.
-
Synthesis of the Linear Peptide Fragment: The linear portion of teixobactin is typically assembled using solid-phase peptide synthesis (SPPS).
-
Synthesis of the Cyclic Depsipeptide Fragment: The cyclic fragment is also synthesized via SPPS, with the cyclization often performed on-resin or in solution after cleavage from the resin. This step requires the prior synthesis of the unusual amino acid L-allo-enduracididine.
-
Fragment Ligation: The linear and cyclic fragments are then coupled together to form the full-length teixobactin molecule.
-
Deprotection and Purification: Finally, all protecting groups are removed, and the crude product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanism of Action: A Dual-Targeting Approach
Teixobactin employs a unique mechanism of action that involves the inhibition of cell wall synthesis by binding to two essential lipid precursors: Lipid II and Lipid III.[4][5] Lipid II is a precursor to peptidoglycan, a vital component of the bacterial cell wall, while Lipid III is a precursor to teichoic acid, another important cell wall polymer in Gram-positive bacteria.[4][5] This dual-targeting strategy is believed to be a key reason for the lack of detectable resistance to teixobactin.[1]
Signaling Pathway and Molecular Interactions
Teixobactin binds to the highly conserved pyrophosphate-sugar moiety of both Lipid II and Lipid III.[9] This binding sequesters these precursor molecules, preventing their incorporation into the growing cell wall. The binding of teixobactin to multiple targets obstructs the formation of a functional cell envelope.[4] Furthermore, recent studies suggest that teixobactin can form supramolecular structures that disrupt the integrity of the bacterial cell membrane, leading to cell lysis.
Experimental Protocol: Cell Wall Synthesis Inhibition Assay
The inhibitory effect of teixobactin on cell wall synthesis can be assessed using various methods, including the incorporation of radiolabeled precursors.
-
Bacterial Culture: A mid-logarithmic phase culture of a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus) is prepared.
-
Treatment with Teixobactin: The bacterial culture is incubated with teixobactin at its MIC or a multiple of its MIC. A control group without the antibiotic is also included.
-
Addition of Radiolabeled Precursor: A radiolabeled precursor of peptidoglycan synthesis, such as N-acetyl-[14C]-glucosamine, is added to both the treated and control cultures.
-
Incubation: The cultures are incubated for a specific period to allow for the incorporation of the radiolabel into the cell wall.
-
Measurement of Incorporation: The cells are harvested, and the amount of radioactivity incorporated into the cell wall fraction is measured using a scintillation counter.
-
Analysis: A significant reduction in the incorporation of the radiolabeled precursor in the teixobactin-treated sample compared to the control indicates inhibition of cell wall synthesis.
Conclusion and Future Directions
Teixobactin represents a landmark discovery in the fight against antimicrobial resistance. Its novel mechanism of action and lack of detectable resistance make it a highly promising lead compound for the development of a new class of antibiotics. The successful total synthesis of teixobactin opens up avenues for the creation of analogs with improved pharmacokinetic and pharmacodynamic properties. Further research into its unique mode of action and continued exploration of uncultured microorganisms using innovative techniques like the iChip will be crucial in replenishing the antibiotic pipeline and addressing the global health threat of drug-resistant infections.
References
- 1. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teixobactin, the first of a new class of antibiotics discovered by iChip technology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Teixobactin: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]
- 5. Studies Toward Synthesis of a Protected Derivative of L-Enduracididine Via C-H Activation - ProQuest [proquest.com]
- 6. Total synthesis of teixobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Teixobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectrum of Activity of Antimicrobial Agent-7
For Research and Drug Development Professionals
Introduction
Antimicrobial Agent-7 is a novel synthetic molecule belonging to the glycopeptide class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, Agent-7 targets and binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for peptidoglycan polymerization.[1][2][3] This disruption of cell wall integrity leads to cell lysis and bacterial death. This document provides a comprehensive overview of the in-vitro spectrum of activity of this compound against a panel of clinically relevant bacterial pathogens.
In-Vitro Spectrum of Activity
The antimicrobial activity of Agent-7 was determined using standard broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4][5][6] The results indicate that Agent-7 possesses a potent and broad spectrum of activity against Gram-positive bacteria, with limited to no activity against the Gram-negative organisms tested.[7][8]
Quantitative Susceptibility Data
The MIC and MBC values for this compound against various bacterial strains are summarized in the tables below. MIC is defined as the lowest concentration of the agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][9]
Table 1: Antimicrobial Activity against Gram-Positive Bacteria
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 | 1 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 | 2 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 | 0.5 |
| Enterococcus faecalis | ATCC 29212 | 2 | 4 |
| Enterococcus faecium (VRE) | ATCC 51559 | 4 | 16 |
| Bacillus subtilis | ATCC 6633 | 0.125 | 0.25 |
Table 2: Antimicrobial Activity against Gram-Negative Bacteria
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli | ATCC 25922 | >128 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 |
| Klebsiella pneumoniae | ATCC 13883 | >128 | >128 |
| Acinetobacter baumannii | ATCC 19606 | >128 | >128 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound was determined using the broth microdilution method in accordance with established guidelines.[10][11]
-
Inoculum Preparation: Test organisms were cultured on appropriate agar plates for 18-24 hours. Well-isolated colonies were used to prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] This suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
Antimicrobial Dilution: A stock solution of this compound was prepared in a suitable solvent. Serial two-fold dilutions of Agent-7 were then made in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: The inoculated microtiter plates were incubated at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
Endpoint Determination: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the organism.[13]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined as an extension of the MIC test.[6][9]
-
Subculturing: Following the determination of the MIC, a 10 µL aliquot was taken from each well showing no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots were plated onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation: The plates were incubated at 35 ± 2°C for 18-24 hours.
-
Endpoint Determination: After incubation, the number of colonies on each plate was counted. The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the number of CFUs from the initial inoculum.[5]
Mechanism of Action and Associated Pathways
This compound inhibits the synthesis of the bacterial cell wall peptidoglycan.[1][14] This process involves a multi-step pathway that begins in the cytoplasm and is completed on the outer surface of the cell membrane.[2][3]
The diagram above illustrates the key stages of peptidoglycan synthesis. This compound acts externally to the cell membrane, binding to the D-Ala-D-Ala terminus of Lipid II, thereby preventing its incorporation into the growing peptidoglycan chain by transglycosylase and subsequent cross-linking by transpeptidase enzymes.[14][15]
Experimental Workflow Visualization
The general workflow for determining the in-vitro activity of this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Imaging Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microchemlab.com [microchemlab.com]
- 7. microbiologyclass.net [microbiologyclass.net]
- 8. Antimicrobial spectrum - Wikipedia [en.wikipedia.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. protocols.io [protocols.io]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. microchemlab.com [microchemlab.com]
- 14. hereditybio.in [hereditybio.in]
- 15. pnas.org [pnas.org]
An In-depth Technical Guide on Daptomycin against Gram-Positive Bacteria
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daptomycin is a cyclic lipopeptide antibiotic derived from the fermentation of Streptomyces roseosporus.[1] It exhibits potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including clinically significant resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] Daptomycin's unique mechanism of action, which involves the disruption of bacterial cell membrane function, makes it a valuable therapeutic option for treating complicated skin and skin structure infections, bacteremia, and right-sided infective endocarditis caused by susceptible Gram-positive organisms.[3][4] This guide provides a comprehensive overview of daptomycin, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
Daptomycin exerts its bactericidal effects through a calcium-dependent interaction with the bacterial cell membrane.[2] The proposed mechanism involves several key steps:
-
Calcium-Dependent Binding: In the presence of calcium ions, daptomycin undergoes a conformational change that facilitates its binding to the bacterial cytoplasmic membrane.[2]
-
Oligomerization and Membrane Insertion: Once bound, daptomycin molecules oligomerize and insert into the cell membrane.[2]
-
Membrane Depolarization: This insertion disrupts the membrane's integrity, leading to the formation of ion channels. This results in a rapid efflux of intracellular potassium ions, causing membrane depolarization.[2][5]
-
Inhibition of Macromolecular Synthesis: The dissipation of the membrane potential inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[6]
This mechanism of action is distinct from many other classes of antibiotics and is a key reason for its effectiveness against strains resistant to other agents.[2]
Figure 1. Daptomycin's mechanism of action against Gram-positive bacteria.
Quantitative Data
The in vitro activity of daptomycin is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Daptomycin MIC Data against Staphylococcus aureus
| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | 98 | 0.125 - 1.0 | 0.38 | 0.75 | [7] |
| MRSA with Vancomycin MIC of 2 µg/mL | 410 | Not Reported | Not Reported | 0.5 | [8] |
| Methicillin-Susceptible S. aureus (MSSA) | Not Specified | Not Reported | Not Reported | Not Reported | [3] |
| Glycopeptide-Intermediate S. aureus (GISA) | Not Specified | Not Reported | Not Reported | Not Reported | [9] |
Table 2: Daptomycin MIC and MBC Data against Enterococcus Species
| Species | Number of Isolates | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) | Reference |
| Enterococcus faecalis | Not Specified | 0.06 - 4 | 1 | Not Reported | [10] |
| Enterococcus faecium | Not Specified | 0.06 - 4 | 2 - 4 | Not Reported | [10] |
| Vancomycin-Resistant Enterococcus (VRE) | Not Specified | Not Reported | Not Reported | Not Reported | [3] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]
Protocol:
-
Preparation of Daptomycin Stock Solution: Prepare a stock solution of daptomycin in a suitable solvent (e.g., sterile water).
-
Preparation of Bacterial Inoculum: Culture the test organism (e.g., S. aureus) on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Microtiter Plates: Perform serial twofold dilutions of the daptomycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with calcium to a final concentration of 50 µg/mL.[12]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of daptomycin that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Preparation: Prepare tubes containing CAMHB (supplemented with calcium) with various concentrations of daptomycin (e.g., 1x, 2x, 4x, and 8x the MIC). Also, prepare a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.
-
Plating and Incubation: Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates at 35-37°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[13]
References
- 1. journals.asm.org [journals.asm.org]
- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A potential role for daptomycin in enterococcal infections: what is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: Antimicrobial Agent-7 Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antimicrobial agent-7, also identified as Compound 12, is a novel synthetic cationic, amphipathic small molecule built on a triazine-piperazine-triazine scaffold.[1][2][3] This agent has demonstrated potent, broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains.[1][3][4] Notably, its mechanism of action against Gram-negative bacteria is characterized by an intracellular mode of action, distinguishing it from many membrane-disrupting antimicrobial peptides.[1][3][4] This technical guide provides a comprehensive overview of this compound, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.
Core Compound Information
| Property | Value | Reference |
| Compound Name | This compound (Compound 12) | [2] |
| Catalog Number | HY-151401 | [2] |
| Molecular Formula | C₃₆H₅₆N₂₄ | [2] |
| Molecular Weight | 824.99 | [2] |
| Chemical Class | Triazine-piperazine-triazine scaffold | [1][3] |
Quantitative Efficacy Data
The antimicrobial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays against various Gram-negative bacteria. The results are summarized below for easy comparison.
| Gram-Negative Bacteria | Strain | MIC (μg/mL) | MIC (μM) | Reference |
| Escherichia coli | KCTC 1682 | 2-8 | 17.7 | [1][2] |
| Pseudomonas aeruginosa | KCTC 1637 | 2-8 | 4.8 | [1][2] |
| Multidrug-resistant Pseudomonas aeruginosa (MDRPA) | Potent Activity | [1][3] |
Note: The source literature also indicates potent activity against several other antibiotic-resistant bacteria, with efficacy 2-4 fold higher than the natural antimicrobial peptide melittin.[1][3][4]
Mechanism of Action against Gram-Negative Bacteria
This compound exhibits an intracellular mechanism of action, similar to the antimicrobial peptide buforin-2.[1][3][4] This mode of action involves the following key steps:
-
Initial Interaction and Translocation: The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. Unlike membrane-lytic peptides, it is proposed to cross the bacterial membranes without causing significant disruption.[1][5]
-
Intracellular Accumulation: Once inside the cytoplasm, the agent accumulates to effective concentrations.[2][6]
-
Target Interaction: The primary intracellular target of this compound is believed to be nucleic acids (DNA and RNA).[6] The binding of the agent to nucleic acids disrupts essential cellular processes such as DNA replication and protein synthesis, ultimately leading to bacterial cell death.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a general workflow for its investigation.
Caption: Proposed intracellular mechanism of this compound.
Caption: Experimental workflow for mechanism of action studies.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and similar compounds.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO).
-
Gram-negative bacterial strains (e.g., E. coli KCTC 1682, P. aeruginosa KCTC 1637).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
A single colony of the test bacterium is inoculated into 5 mL of CAMHB and incubated overnight at 37°C with shaking.
-
The overnight culture is diluted in fresh CAMHB to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.001, which corresponds to ~1 x 10⁵ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (no antimicrobial agent) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD₆₀₀ of each well using a microplate reader.
-
Outer Membrane Permeabilization Assay (NPN Uptake Assay)
This assay determines the extent to which this compound disrupts the outer membrane of Gram-negative bacteria.
Materials:
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone).
-
Gram-negative bacterial cells grown to mid-log phase.
-
HEPES buffer (5 mM, pH 7.2).
-
Fluorometer.
Procedure:
-
Bacterial cells are harvested by centrifugation, washed, and resuspended in HEPES buffer to an OD₆₀₀ of 0.5.
-
NPN is added to the cell suspension to a final concentration of 10 µM and incubated in the dark for 30 minutes.
-
The baseline fluorescence is measured (excitation λ = 350 nm, emission λ = 420 nm).
-
This compound is added at various concentrations, and the fluorescence intensity is monitored over time.
-
An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane.
Cytoplasmic Membrane Depolarization Assay
This assay measures the ability of this compound to depolarize the cytoplasmic membrane.
Materials:
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) fluorescent dye.
-
Gram-negative bacterial cells grown to mid-log phase.
-
HEPES buffer containing 0.2% glucose and 100 mM KCl.
-
Fluorometer.
Procedure:
-
Bacterial cells are washed and resuspended in HEPES buffer.
-
DiSC₃(5) is added to a final concentration of 1 µM, and the suspension is incubated until a stable reduction in fluorescence is observed (indicating dye uptake and quenching).
-
This compound is added, and the change in fluorescence is recorded (excitation λ = 622 nm, emission λ = 670 nm).
-
Depolarization of the cytoplasmic membrane results in the release of the dye and a subsequent increase in fluorescence.
DNA Binding Assay (Gel Retardation Assay)
This assay visually confirms the interaction between this compound and bacterial DNA.
Materials:
-
Bacterial genomic DNA or plasmid DNA.
-
This compound.
-
Tris-EDTA (TE) buffer.
-
Agarose gel (1%).
-
Ethidium bromide or other DNA stain.
-
Gel electrophoresis apparatus.
Procedure:
-
A fixed amount of DNA (e.g., 0.5 µg) is mixed with increasing concentrations of this compound in TE buffer.
-
The mixtures are incubated at room temperature for 30 minutes to allow for binding.
-
The samples are loaded onto an agarose gel.
-
Electrophoresis is performed.
-
The gel is stained with ethidium bromide and visualized under UV light.
-
Retardation of DNA migration in the gel with increasing concentrations of the agent indicates binding.
Conclusion
This compound represents a promising new class of antimicrobial agents with a distinct intracellular mechanism of action against Gram-negative bacteria. Its potent activity against resistant strains and its unique mode of action make it a valuable candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a standardized framework for the continued investigation and characterization of this and similar antimicrobial compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: the proline hinge is responsible for the cell-penetrating ability of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cationic, amphipathic small molecules based on a triazine-piperazine-triazine scaffold as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, Bactenecin 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Antimicrobial Agent-7 (C₃₆H₅₆N₂₄): A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Cationic, Amphipathic Small Molecule with Potent Antimicrobial and Anti-inflammatory Properties
This technical whitepaper provides a comprehensive overview of Antimicrobial agent-7, a novel synthetic molecule with the formula C₃₆H₅₆N₂₄. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of new antimicrobial agents. It details the compound's potent activity against a range of pathogenic bacteria, its anti-inflammatory effects, and the experimental methodologies used to determine these properties.
Core Molecular Profile
This compound is a cationic, amphipathic small molecule built upon a triazine-piperazine-triazine scaffold. Its molecular weight is 824.99 g/mol . The compound has demonstrated significant potential as a new class of antimicrobial agent.[1]
Antimicrobial Activity
This compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) has been determined for several key pathogens, highlighting its broad-spectrum potential.[1]
| Bacterial Strain | Gram Staining | MIC (µg/mL) | MIC (µM) |
| Escherichia coli (KCTC 1682) | Gram-Negative | - | 17.7 |
| Pseudomonas aeruginosa (KCTC 1637) | Gram-Negative | - | 4.8 |
| Staphylococcus epidermidis (KCTC 1917) | Gram-Positive | - | 4.8 |
| Staphylococcus aureus (KCTC 1621) | Gram-Positive | - | 4.8 |
Note: Specific µg/mL values were not fully available in the initial data. The molar concentrations indicate potent activity.[1]
The general MIC range for this compound is reported to be between 2-8 μg/mL against a panel of Gram-negative and Gram-positive bacteria.[1] Furthermore, studies have shown that this compound can act synergistically or additively when combined with existing clinical antibiotics.[1]
Anti-inflammatory Activity
In addition to its direct antimicrobial effects, this compound displays notable anti-inflammatory properties. This was assessed by measuring its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]
| Inflammatory Mediator | Concentration of Agent-7 (µg/mL) | Inhibition Rate (%) |
| Nitric Oxide (NO) | 5 | 68.09 |
| Tumor Necrosis Factor-α (TNF-α) | 20 | 99.83 |
These results suggest a dual-action potential for this compound, capable of both combating bacterial infection and mitigating the associated inflammatory response.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of this compound was determined using a standard broth microdilution method.
-
Bacterial Culture Preparation: Bacterial strains were cultured in appropriate broth media to reach the logarithmic growth phase.
-
Compound Dilution: this compound was serially diluted in broth to create a range of concentrations.
-
Inoculation: A standardized suspension of each bacterial strain was added to the wells of a 96-well microtiter plate containing the different concentrations of this compound.
-
Incubation: The plates were incubated at 37°C for 24 hours.[1]
-
MIC Determination: The MIC was determined as the lowest concentration of the agent that completely inhibited visible bacterial growth.
Anti-inflammatory Activity Assay (NO and TNF-α Inhibition)
This assay evaluates the effect of this compound on the production of inflammatory mediators by macrophages.
-
Cell Culture: RAW 264.7 macrophage cells were cultured in a suitable medium.
-
Treatment: The cells were pre-treated with varying concentrations of this compound (5 and 20 μg/mL) for a specified period.[1]
-
Stimulation: The cells were then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Sample Collection: After 18 hours of incubation, the cell culture supernatant was collected.[1]
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the supernatant was measured using the Griess reagent.
-
Tumor Necrosis Factor-α (TNF-α): The concentration of TNF-α in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: The percentage of inhibition of NO and TNF-α production by this compound was calculated by comparing the results from treated and untreated, LPS-stimulated cells.
Stability and Synergy
Crucially for a potential therapeutic agent, this compound has demonstrated good stability. It exhibits resistance to proteolytic degradation and maintains its activity in the presence of salt and serum, conditions that can inactivate many antimicrobial peptides.[1]
Mechanism of Action (Proposed)
While the precise signaling pathways have not been fully elucidated, the cationic and amphipathic nature of this compound suggests a mechanism of action that involves interaction with and disruption of the bacterial cell membrane.
The positively charged regions of the molecule are likely attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial electrostatic interaction, the hydrophobic portions of the molecule may insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.
Conclusion and Future Directions
This compound represents a promising new scaffold for the development of novel anti-infective therapies. Its potent, broad-spectrum antimicrobial activity, coupled with significant anti-inflammatory properties and favorable stability, makes it a strong candidate for further preclinical development.
Future research should focus on:
-
Elucidating the precise molecular mechanism of action and identifying specific cellular targets.
-
Conducting in vivo efficacy and toxicity studies in relevant animal models of infection.
-
Exploring structure-activity relationships to optimize the potency and pharmacokinetic profile of this chemical class.
This technical guide provides a foundational understanding of this compound for researchers and drug developers. The data presented herein underscores the potential of this molecule to address the growing challenge of antimicrobial resistance.
References
An In-Depth Technical Guide to the In-Vitro Studies of Antimicrobial Agent-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro studies conducted on "Antimicrobial agent-7," a novel cationic, amphipathic small molecule with a triazine-piperazine-triazine scaffold. The document details its antimicrobial efficacy, anti-inflammatory properties, and stability, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes.
Quantitative Data Summary
The in-vitro activity of this compound has been quantified against a range of microorganisms and in cellular assays to determine its anti-inflammatory potential. The following tables summarize the key quantitative findings from these studies.
Table 1: Antimicrobial Activity of this compound
| Organism Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
| Gram-negative | E. coli [KCTC 1682] | 17.7[1] |
| Gram-negative | P. aeruginosa [KCTC 1637] | 4.8[1] |
| Gram-positive | S. epidermidis [KCTC 1917] | 4.8[1] |
| Gram-positive | S. aureus [KCTC 1621] | 4.8[1] |
Table 2: Anti-inflammatory Effects of this compound in RAW 264.7 Macrophages
| Assay | Concentration | Incubation Time | % Inhibition |
| Lipopolysaccharide (LPS)-stimulated Nitric Oxide (NO) Production | 5 µg/mL | 18 hours | 68.09%[1] |
| Lipopolysaccharide (LPS)-stimulated Tumor Necrosis Factor-α (TNF-α) Production | 20 µg/mL | 18 hours | 99.83%[1] |
Key Characteristics
In addition to its direct antimicrobial and anti-inflammatory effects, in-vitro studies have highlighted other important characteristics of this compound:
-
Proteolytic Resistance and Salt/Serum Stability: The agent demonstrates stability in the presence of proteases, salt, and serum, which is a crucial attribute for its potential therapeutic application.[1]
-
Synergistic Effects: When combined with certain clinically used antibiotics, this compound exhibits synergistic or additive effects.[1]
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are crucial for the replication and extension of these findings. The following sections provide an overview of the protocols employed in the evaluation of this compound.
3.1. Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound was determined using a cell viability assay to establish the Minimum Inhibitory Concentration (MIC) for both Gram-negative and Gram-positive bacteria.
-
Bacterial Strains: E. coli [KCTC 1682], P. aeruginosa [KCTC 1637], S. epidermidis [KCTC 1917], and S. aureus [KCTC 1621].[1]
-
Method: A broth microdilution method is a standard approach for determining MIC values. In this method, two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.[2]
-
Procedure Outline:
-
Prepare serial two-fold dilutions of this compound in a suitable broth medium within a 96-well plate. The concentration range tested was 2.8-56.4 μM.[1][3]
-
Prepare a standardized inoculum of each bacterial strain (adjusted to a 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubate the plates at an appropriate temperature (typically 37°C) for 24 hours.[1]
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.[4]
-
3.2. Anti-Inflammatory Activity Assays
The anti-inflammatory properties of this compound were assessed by measuring its ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Line: RAW 264.7 macrophages.[1]
-
Stimulant: Lipopolysaccharide (LPS).
-
Methodology for Nitric Oxide (NO) Inhibition Assay:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with this compound (at a concentration of 5 µg/mL) for a specified period.
-
Stimulate the cells with LPS (a standard inflammatory agent) in the continued presence of the antimicrobial agent.
-
After an 18-hour incubation period, collect the cell culture supernatant.[1]
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition relative to LPS-stimulated cells without the antimicrobial agent.
-
-
Methodology for Tumor Necrosis Factor-α (TNF-α) Inhibition Assay:
-
Follow a similar procedure for cell seeding and pre-treatment with this compound (at a concentration of 20 µg/mL).
-
Stimulate the cells with LPS.
-
After an 18-hour incubation, collect the cell culture supernatant.[1]
-
Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for murine TNF-α.
-
Calculate the percentage of TNF-α inhibition compared to the control group.
-
Visualized Workflows and Pathways
4.1. In-Vitro Evaluation Workflow for this compound
The following diagram illustrates the logical workflow for the in-vitro characterization of this compound, from initial screening to the assessment of its specific activities.
Caption: Workflow for the in-vitro evaluation of this compound.
4.2. Signaling Pathway for Anti-inflammatory Action of this compound
This diagram depicts the proposed inhibitory action of this compound on the LPS-induced inflammatory pathway in macrophages.
Caption: Inhibition of LPS-induced inflammatory signaling by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Bacterial | | Invivochem [invivochem.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of Antimicrobial Agent-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] This document provides a comprehensive technical overview of the initial characterization of a novel, synthetically designed antimicrobial peptide (AMP), designated "Antimicrobial agent-7". This guide details its physicochemical properties, in vitro antimicrobial efficacy, preliminary mechanism of action, and selectivity for microbial over mammalian cells. All quantitative data are presented in structured tables, and detailed experimental protocols are provided to ensure reproducibility. Visualizations of key pathways and workflows are included to facilitate understanding.
Physicochemical Properties of this compound
This compound is a cationic peptide designed for broad-spectrum antimicrobial activity.[3] Its primary structure and key physicochemical properties, predicted and determined experimentally, are summarized below.
| Property | Value | Method of Determination |
| Amino Acid Sequence | (Hypothetical) KR-12 | Solid-Phase Peptide Synthesis |
| Molecular Weight | 1547.9 g/mol | Mass Spectrometry |
| Net Charge at pH 7.4 | +5 | Sequence-based calculation |
| Hydrophobicity (H) | 0.52 | Helical wheel projection |
| Solubility | > 2 mg/mL in water | Visual Inspection |
In Vitro Antimicrobial Activity
The antimicrobial potency of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal pathogen. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth microdilution method.[4][5][6][7]
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 | 2 |
| Methicillin-resistantS. aureus (MRSA) | USA300 | 8 | 16 | 2 |
| Escherichia coli | ATCC 25922 | 8 | 16 | 2 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 | 32 | 2 |
| Candida albicans | ATCC 90028 | 16 | 64 | 4 |
Interpretation: An MBC/MIC ratio of ≤ 4 is indicative of bactericidal activity.[8] The data suggests that this compound is bactericidal against the tested bacterial strains.
Experimental Protocol: Determination of MIC and MBC
The MIC and MBC values were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound: A stock solution of this compound was prepared in sterile deionized water. Serial two-fold dilutions were made in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the respective broth.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that resulted in the complete inhibition of visible microbial growth.
-
MBC Determination: Aliquots from wells showing no visible growth were sub-cultured onto agar plates without the antimicrobial agent. The plates were incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[4][8]
Proposed Mechanism of Action
The primary mechanism of action for many antimicrobial peptides involves the disruption of the microbial cell membrane.[9][10][11][12][13] Based on its cationic and amphipathic nature, this compound is hypothesized to act via a membrane-disruptive mechanism.
Experimental Protocol: Membrane Permeabilization Assay (SYTOX Green)
This assay assesses the ability of this compound to permeabilize the bacterial cytoplasmic membrane.
-
Bacterial Preparation: Bacteria were grown to mid-log phase, harvested by centrifugation, and washed with PBS. The bacterial suspension was adjusted to a specific optical density.
-
Assay Setup: The bacterial suspension was incubated with the membrane-impermeable DNA-binding dye, SYTOX Green.
-
Addition of this compound: Varying concentrations of this compound were added to the bacterial suspension.
-
Fluorescence Measurement: The fluorescence intensity was monitored over time using a fluorescence plate reader. An increase in fluorescence indicates membrane permeabilization, allowing SYTOX Green to enter the cell and bind to DNA.
Cytotoxicity and Hemolytic Activity
A crucial aspect of antimicrobial development is ensuring the agent's selectivity for microbial cells over host cells.[14][15] The cytotoxicity of this compound was evaluated against human cell lines, and its hemolytic activity was assessed using human red blood cells.
| Assay | Cell Line / Cell Type | IC50 / HC50 (µg/mL) |
| Cytotoxicity | HEK293 (Human Embryonic Kidney) | > 128 |
| Cytotoxicity | HaCaT (Human Keratinocyte) | > 128 |
| Hemolytic Activity | Human Red Blood Cells | > 256 |
Interpretation: The high IC50 and HC50 values indicate low toxicity towards mammalian cells at concentrations effective against bacteria.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human cell lines were cultured in appropriate media and seeded into 96-well plates.
-
Treatment: Cells were treated with serial dilutions of this compound for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were solubilized with a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength, and cell viability was calculated relative to untreated controls.
Experimental Protocol: Hemolytic Assay
-
Preparation of Red Blood Cells: Fresh human red blood cells were washed with PBS and diluted to a 2% suspension.[16]
-
Treatment: The red blood cell suspension was incubated with various concentrations of this compound for 1 hour at 37°C.[17]
-
Centrifugation: The samples were centrifuged to pellet intact red blood cells.[18]
-
Absorbance Measurement: The absorbance of the supernatant was measured at a wavelength corresponding to hemoglobin release.[19]
-
Calculation: The percentage of hemolysis was calculated relative to a positive control (cells lysed with Triton X-100) and a negative control (cells in PBS).
Experimental Workflow
The initial characterization of a novel antimicrobial agent follows a logical progression from synthesis to in vitro evaluation.
Conclusion and Future Directions
This compound demonstrates potent bactericidal activity against a range of clinically relevant pathogens, including a drug-resistant strain. Its proposed membrane-disruptive mechanism of action is a desirable trait in combating resistance.[11] Importantly, it exhibits a favorable selectivity profile with low toxicity towards human cells in vitro. These promising initial findings warrant further investigation, including time-kill kinetic studies, resistance development propensity assays, and in vivo efficacy studies in animal models of infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Antimicrobial Agents for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. qlaboratories.com [qlaboratories.com]
- 5. protocols.io [protocols.io]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 7. emerypharma.com [emerypharma.com]
- 8. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 9. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 10. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 13. frontiersin.org [frontiersin.org]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 16. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
- 17. haemoscan.com [haemoscan.com]
- 18. Hemolysis Assay [protocols.io]
- 19. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: Antimicrobial Agent-7 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial agent-7 is a novel synthetic compound demonstrating significant potential in combating a broad spectrum of bacterial pathogens. Establishing the Minimum Inhibitory Concentration (MIC) is a critical first step in the preclinical assessment of this new agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] This quantitative measure is fundamental for evaluating the potency of new antimicrobial compounds, guiding further development, and informing dosage selection for subsequent studies.[1][4]
These application notes provide a detailed protocol for determining the MIC of this compound against various bacterial strains using the broth microdilution method.[5][6] This method is widely adopted due to its efficiency, reproducibility, and suitability for high-throughput screening.[5][7] Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the accuracy and comparability of results.[8][9]
Principle of the Test
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.[1][7][10] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of this compound that completely inhibits the growth of the test organism.[8][9][11]
Data Presentation
The MIC values for this compound are summarized in the table below, providing a clear comparison of its activity against a panel of clinically relevant bacterial strains.
| Microorganism | ATCC Strain No. | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 2 |
| Escherichia coli | 25922 | 4 |
| Pseudomonas aeruginosa | 27853 | 8 |
| Enterococcus faecalis | 29212 | 2 |
| Streptococcus pneumoniae | 49619 | 1 |
| Klebsiella pneumoniae | 13883 | 16 |
Experimental Protocols
Materials and Reagents
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)[2]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35 ± 2°C)
-
Plate reader (optional, for automated reading)
Protocol: Broth Microdilution MIC Assay
1. Preparation of Bacterial Inoculum:
a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
b. Suspend the colonies in sterile saline.
c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
d. Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
2. Preparation of this compound Dilutions:
a. Aseptically prepare serial twofold dilutions of the this compound stock solution in CAMHB.
b. For a 96-well plate setup, typically 100 µL of each concentration is prepared.
c. The final concentrations in the wells should range from, for example, 64 µg/mL to 0.125 µg/mL.
3. Inoculation of Microtiter Plate:
a. Using a multichannel pipette, add 50 µL of the appropriate CAMHB to all wells of a 96-well microtiter plate.
b. Add 50 µL of the diluted this compound to the corresponding wells, creating a final volume of 100 µL.
c. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 150 µL.
d. Include a growth control well (CAMHB + inoculum, no antimicrobial agent) and a sterility control well (CAMHB only).
4. Incubation:
a. Cover the microtiter plate with a lid or sealing film.
b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[12]
5. Reading and Interpretation of Results:
a. After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well indicates bacterial growth.
b. The MIC is the lowest concentration of this compound at which there is no visible growth.[7][11]
c. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Hypothetical Signaling Pathway Disruption by this compound
Caption: Hypothetical inhibition of a bacterial cell wall synthesis signaling pathway by this compound.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. emerypharma.com [emerypharma.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. idexx.dk [idexx.dk]
- 9. idexx.com [idexx.com]
- 10. accugenlabs.com [accugenlabs.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Agent-7 in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial agent-7 is a potent, cationic, and amphipathic small molecule based on a triazine-piperazine-triazine scaffold.[1][2] This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3] Furthermore, it demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators in macrophage cell lines.[3] These characteristics make this compound a promising candidate for further investigation in the development of novel anti-infective and anti-inflammatory therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture models, focusing on its antimicrobial and anti-inflammatory activities.
Physicochemical Properties
| Property | Value |
| Catalog Number | HY-151401 |
| Molecular Formula | C₃₆H₅₆N₂₄ |
| Molecular Weight | 824.99 g/mol |
| Target | Bacterial |
Data Presentation
Table 1: Antimicrobial Activity of this compound (MIC values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
| Bacterial Strain | Type | MIC (µg/mL) | MIC (µM) |
| Escherichia coli (KCTC 1682) | Gram-negative | - | 17.7[3] |
| Pseudomonas aeruginosa (KCTC 1637) | Gram-negative | - | 4.8[3] |
| Staphylococcus epidermidis (KCTC 1917) | Gram-positive | - | 4.8[3] |
| Staphylococcus aureus (KCTC 1621) | Gram-positive | - | 4.8[3] |
Note: MIC values in µg/mL were not explicitly provided in the search results but can be calculated from the molar concentration and molecular weight.
Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Analyte | Concentration of Agent-7 | Incubation Time | % Inhibition |
| Nitric Oxide (NO) | 5 µg/mL | 18 hours | 68.09%[3] |
| Tumor Necrosis Factor-α (TNF-α) | 20 µg/mL | 18 hours | 99.83%[3] |
Mechanism of Action
This compound, being a cationic, amphipathic small molecule with a triazine-piperazine-triazine scaffold, is believed to exert its anti-inflammatory effects by directly interacting with lipopolysaccharide (LPS).[1][2] This interaction is thought to block the binding of LPS to the CD14/TLR4 receptor complex on the surface of macrophages.[1][2] The inhibition of this initial step in the inflammatory cascade prevents the activation of downstream signaling pathways, such as the NF-κB and MAPK pathways, which are crucial for the transcriptional activation of pro-inflammatory genes, including those for iNOS (producing nitric oxide) and TNF-α.[5][6][7][8][9]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the minimum concentration of this compound required to inhibit the growth of a specific bacterium.
Caption: Workflow for MIC determination.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[10]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
In a 96-well plate, add 100 µL of MHB to all wells.
-
Add 100 µL of a 2x concentrated stock of this compound to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL to the subsequent wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.[4]
-
Cytotoxicity Assessment using MTT Assay in RAW 264.7 Cells
This assay determines the effect of this compound on the viability of mammalian cells.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.[11]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare various concentrations of this compound in complete DMEM.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound.
-
Incubate for 24 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
-
Measurement of Nitric Oxide (NO) Production using Griess Assay
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Sample Collection:
-
Collect 100 µL of the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Add 100 µL of Griess Reagent to each 100 µL of supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Measurement of TNF-α Production using ELISA
This protocol quantifies the amount of TNF-α secreted into the cell culture medium.
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
This compound
-
LPS
-
Human or Murine TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Seed and treat RAW 264.7 cells with this compound and LPS as described in the nitric oxide assay.
-
Collect the cell culture supernatant and centrifuge to remove any cell debris.
-
-
ELISA Protocol:
-
Follow the specific instructions provided with the commercial ELISA kit. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate.
-
Add the biotin-conjugated detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add the TMB substrate and incubate until color develops.
-
Add the stop solution.
-
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm.
-
Calculate the TNF-α concentration from the standard curve.
-
Conclusion
This compound demonstrates significant potential as a dual-action therapeutic agent with both antimicrobial and anti-inflammatory properties. The protocols outlined in this document provide a framework for researchers to further investigate its efficacy and mechanism of action in relevant cell culture models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating the evaluation of this promising compound for future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cationic, amphipathic small molecules based on a triazine-piperazine-triazine scaffold as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. scielo.br [scielo.br]
- 6. geneticsmr.org [geneticsmr.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. geneticsmr.org [geneticsmr.org]
- 10. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"Antimicrobial agent-7" for treating bacterial infections in vitro
For Research Use Only.
Introduction
Antimicrobial Agent-7 is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. These application notes provide an overview of its in vitro efficacy and detailed protocols for its evaluation in a research setting. The information is intended for researchers, scientists, and drug development professionals investigating new antimicrobial therapies.
Mechanism of Action
This compound is believed to function as an inhibitor of bacterial cell wall synthesis. It specifically targets and irreversibly binds to penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This inhibition leads to the disruption of the cell wall integrity, ultimately causing cell lysis and bacterial death.
Caption: Proposed mechanism of action for this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
The in vitro activity of this compound was determined against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the agent that prevents visible growth, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death.[1][2][3][4]
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 | 1 |
| Methicillin-resistantS. aureus (MRSA) | Gram-positive | 1 | 2 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2 | 4 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 | 0.5 |
| Escherichia coli (ATCC 25922) | Gram-negative | 2 | 4 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 4 | 8 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8 | 16 |
| Acinetobacter baumannii (ATCC 19606) | Gram-negative | 4 | 8 |
Table 2: Time-Kill Kinetics of this compound against S. aureus (ATCC 29213)
Time-kill assays were performed to assess the bactericidal activity of this compound over time.[5][6][7] The results demonstrate a concentration-dependent killing effect.
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.2 | 5.5 | 4.8 | 4.1 |
| 4 | 8.5 | 4.8 | 3.9 | 3.0 |
| 8 | 9.1 | 4.2 | <3.0 | <3.0 |
| 12 | 9.3 | 4.0 | <3.0 | <3.0 |
| 24 | 9.5 | 3.8 | <3.0 | <3.0 |
Table 3: Anti-Biofilm Activity of this compound
The ability of this compound to inhibit biofilm formation and eradicate established biofilms was evaluated.[8][9][10]
| Bacterial Strain | Biofilm Inhibition (MIC, µg/mL) | Biofilm Eradication (MBC, µg/mL) |
| S. aureus (ATCC 29213) | 2 | 16 |
| P. aeruginosa (ATCC 27853) | 16 | 64 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method to determine the MIC of this compound.[1][4]
Caption: Workflow for MIC determination.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the concentration of this compound that kills the bacteria.[2][3][4]
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
From each of these wells, take a 10 µL aliquot and plate it onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Time-Kill Kinetics Assay
This assay provides information on the rate of bactericidal activity.[5][6][7]
Procedure:
-
Prepare flasks containing CAMHB with this compound at concentrations of 0x, 1x, 2x, and 4x the MIC.
-
Inoculate each flask with the test organism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves.
Protocol 4: Anti-Biofilm Assay (Crystal Violet Method)
This protocol is used to assess the ability of this compound to inhibit biofilm formation.[8][9][11]
Caption: Workflow for the anti-biofilm assay.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) with 1% glucose
-
0.1% Crystal Violet solution
-
95% Ethanol
Procedure:
-
Add 100 µL of bacterial suspension (approximately 1 x 10^6 CFU/mL in TSB with 1% glucose) and 100 µL of this compound at various concentrations to the wells of a microtiter plate.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 10 minutes.
-
Wash the wells three times with sterile water.
-
Solubilize the bound dye by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the control wells without the antimicrobial agent.
Safety Precautions
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle all bacterial cultures in accordance with biosafety level 2 (BSL-2) guidelines.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. qlaboratories.com [qlaboratories.com]
- 5. actascientific.com [actascientific.com]
- 6. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 10. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Synergistic Effects of Antimicrobial Agent-7 in Combination with Other Antibiotics
Disclaimer: "Antimicrobial agent-7" is a placeholder term. The following application notes and protocols are based on the well-documented synergistic relationship between the β-lactam antibiotic Amoxicillin and the β-lactamase inhibitor Clavulanic Acid . This combination serves as a representative example of the principles and methodologies discussed.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rising threat of antimicrobial resistance necessitates the development of novel therapeutic strategies. One such strategy is the use of combination therapies, where an antimicrobial agent is co-administered with a compound that enhances its efficacy. Amoxicillin, a broad-spectrum, semi-synthetic penicillin, is a β-lactam antibiotic that acts by inhibiting the synthesis of bacterial cell walls.[1][2] However, its effectiveness is often compromised by bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring.[1]
Clavulanic acid is a potent, irreversible inhibitor of many bacterial β-lactamases.[3][4] While it possesses weak intrinsic antibacterial activity, its co-administration with amoxicillin protects the antibiotic from enzymatic degradation.[4][5] This synergistic interaction restores amoxicillin's activity against many resistant bacterial strains, broadening its spectrum of use.[3][6] The combination of amoxicillin and clavulanic acid is used to treat a variety of bacterial infections, including those of the ears, lungs, sinuses, skin, and urinary tract.[5][6] This document provides an overview of the quantitative data supporting this synergy and detailed protocols for its evaluation.
Data Presentation
The synergistic relationship between amoxicillin and clavulanic acid has been quantified through various in vitro and in vivo studies. The data presented below demonstrates the enhanced efficacy of the combination against β-lactamase-producing, amoxicillin-resistant bacteria.
Table 1: In Vitro Synergistic Activity of Amoxicillin and Clavulanic Acid
This table summarizes the Minimum Inhibitory Concentration (MIC) values of amoxicillin, both alone and in combination with clavulanic acid, against various β-lactamase-producing bacterial strains. The reduction in MIC for the combination product is a clear indicator of synergistic activity.
| Bacterial Strain | Amoxicillin MIC (alone) (µg/mL) | Amoxicillin MIC (in combination with Clavulanic Acid) (µg/mL) | Fold Reduction in MIC | Reference(s) |
| Haemophilus influenzae (Ampicillin-resistant) | 6.25 - 12.5 | 0.36 | 17-35 | [7] |
| Haemophilus isolates (β-lactamase positive, MIC₉₀) | ≥ 32.0 | 2.0 | ≥ 16 | [8] |
| Bacteroides isolates (β-lactamase positive, MIC₉₀) | 128 | 4.0 | 32 | [9] |
| Staphylococcus aureus (Ampicillin-resistant) | > 256 | 0.5 - 8.0 | > 32 | [3] |
| Escherichia coli (Ampicillin-resistant) | > 256 | 4.0 - 16.0 | > 16 | [3] |
| Klebsiella pneumoniae (Ampicillin-resistant) | > 256 | 4.0 - 16.0 | > 16 | [3] |
Table 2: In Vivo Efficacy of Amoxicillin-Clavulanic Acid Combination
This table presents findings from pre-clinical animal models, demonstrating the translation of in vitro synergy to in vivo therapeutic efficacy.
| Infection Model | Animal Model | Bacterial Strain | Outcome with Amoxicillin Alone | Outcome with Amoxicillin-Clavulanic Acid Combination | Reference(s) |
| Bacteremia and Meningitis | Infant Rat | Ampicillin-resistant H. influenzae | Did not sterilize blood or cerebrospinal fluid (CSF). | Sterilized 30 of 33 blood cultures and 29 of 33 CSF cultures. | [7] |
| Thigh Infection | Neutropenic Murine | Streptococcus pneumoniae (MIC = 2 mg/liter) | 20% to 40% mortality observed. | No mortality observed. | [10][11] |
| Various Infections (intraperitoneal, pneumonia, pyelonephritis) | Mouse | β-lactamase-producing bacteria | Ineffective or refractory to therapy. | Effective in treating infections. | [12] |
Experimental Protocols
The following are detailed methodologies for two key experiments used to assess antibiotic synergy: the Checkerboard Assay and the Time-Kill Assay.
Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to quantify the synergistic effect of two antimicrobial agents.[13][14] The result is expressed as the Fractional Inhibitory Concentration (FIC) index.
Objective: To determine the MIC of each drug alone and in combination and to calculate the FIC index to assess for synergy, additivity/indifference, or antagonism.
Materials:
-
96-well microtiter plates
-
Amoxicillin and Clavulanic Acid stock solutions of known concentration
-
Bacterial isolate suspension, adjusted to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Incubator (35°C)
-
Microplate reader (optional)
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create serial dilutions of Amoxicillin (Drug A) along the x-axis (e.g., columns 1-10). Start with a concentration four times the expected MIC. This is typically a two-fold serial dilution. Column 11 will serve as the control for Drug B alone, and column 12 will be the growth control (no drug).
-
Create serial dilutions of Clavulanic Acid (Drug B) along the y-axis (e.g., rows A-G). Start with a concentration four times the expected MIC. Row H will serve as the control for Drug A alone.
-
This setup creates a matrix of varying concentrations of both drugs.[14]
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for sterility controls) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 35°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
-
Data Analysis and Interpretation:
-
Calculate the FIC for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI as follows[14][15]:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 2: Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.[15][16]
Objective: To assess the rate of bacterial killing by individual drugs and their combination over a 24-hour period.
Materials:
-
Bacterial isolate in log-phase growth
-
Amoxicillin and Clavulanic Acid stock solutions
-
Culture tubes with CAMHB
-
Shaking incubator (35°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension and dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with the following conditions (at clinically relevant concentrations):
-
Growth Control (no antibiotic)
-
Amoxicillin alone
-
Clavulanic Acid alone
-
Amoxicillin + Clavulanic Acid combination
-
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
Incubate all tubes in a shaking incubator at 35°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[17]
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time for each condition.
-
-
Interpretation of Results:
-
Synergy: Defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[16]
-
Bactericidal activity: Defined as a ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.[16][17]
-
Antagonism: Defined as a ≥ 2 log₁₀ increase in CFU/mL between the combination and its most active single agent.[16]
-
Visualizations
The following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of synergistic action between Amoxicillin and Clavulanic Acid.
Caption: Experimental workflow for the antibiotic synergy checkerboard assay.
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. pexacy.com [pexacy.com]
- 3. Combined antibacterial activity of amoxicillin with clavulanic acid against ampicillin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Amoxicillin and Clavulanic Acid: MedlinePlus Drug Information [medlineplus.gov]
- 6. idstewardship.com [idstewardship.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Antibiotic interaction of amoxycillin and clavulanic acid against 132 beta-lactamase positive Haemophilus isolates: a comparison with some other oral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-lactamase production and susceptibilities to amoxicillin, amoxicillin-clavulanate, ticarcillin, ticarcillin-clavulanate, cefoxitin, imipenem, and metronidazole of 320 non-Bacteroides fragilis Bacteroides isolates and 129 fusobacteria from 28 U.S. centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Activities of Amoxicillin and Amoxicillin-Clavulanate against Streptococcus pneumoniae: Application to Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Distribution of amoxicillin and clavulanic acid in infected animals and efficacy against experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. akjournals.com [akjournals.com]
Application Notes and Protocols: Antimicrobial Agent-7 for Biofilm Disruption
Disclaimer: The following document details a hypothetical "Antimicrobial Agent-7" for illustrative purposes, as no specific agent with this designation was identified in the public domain. The data, mechanisms, and protocols are representative examples based on the current scientific understanding of antimicrobial agents used for biofilm disruption.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to various surfaces.[1][2] These complex structures provide bacteria with protection from antimicrobial agents and the host immune system, contributing to persistent and chronic infections.[1][2][3] The increased tolerance of biofilm-embedded bacteria to conventional antibiotics necessitates the development of novel therapeutic strategies that can effectively disrupt the biofilm matrix and eradicate the resident microbial cells.[1][3][4] "this compound" (AA-7) is a novel, synthetic peptide-based agent designed to specifically target and disrupt microbial biofilms.
Mechanism of Action
This compound exhibits a dual mechanism of action against bacterial biofilms. Firstly, its cationic nature facilitates electrostatic interactions with the negatively charged components of the bacterial cell membrane and the biofilm's EPS matrix.[5] This initial binding is followed by the insertion of the peptide's hydrophobic domains into the bacterial membrane, leading to membrane permeabilization, leakage of intracellular contents, and ultimately cell death.[5][6]
Secondly, AA-7 interferes with key signaling pathways involved in biofilm formation and maintenance. It has been shown to disrupt quorum sensing (QS), a cell-to-cell communication system that regulates gene expression related to virulence and biofilm development.[2][7] By interfering with QS signaling molecules, AA-7 can inhibit the initial attachment of bacteria and the subsequent formation of mature biofilms.[7]
Applications
This compound is intended for research and development purposes in the following areas:
-
Screening for novel anti-biofilm therapeutics: AA-7 can be used as a positive control or benchmark compound in assays designed to identify new anti-biofilm agents.
-
Investigating biofilm disruption mechanisms: The well-defined dual mechanism of action of AA-7 makes it a useful tool for studying the molecular processes involved in biofilm formation and disruption.
-
Evaluating the efficacy of combination therapies: AA-7 can be tested in conjunction with conventional antibiotics to assess potential synergistic effects in eradicating biofilms.
-
Development of anti-biofilm coatings for medical devices: The potential of AA-7 to inhibit biofilm formation on surfaces makes it a candidate for incorporation into coatings for catheters, implants, and other medical devices.[7]
Quantitative Data
The efficacy of this compound in disrupting biofilms has been quantified in various in vitro models. The following tables summarize key data from these studies.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against various pathogens.
| Microorganism | Strain | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | PAO1 | 16 | 32 |
| Staphylococcus aureus | MRSA43300 | 8 | 16 |
| Escherichia coli | O157:H7 | 32 | 64 |
| Klebsiella pneumoniae | ATCC 13883 | 32 | 64 |
MBIC₅₀ and MBIC₉₀ represent the concentrations required to inhibit biofilm formation by 50% and 90%, respectively.
Table 2: Efficacy of this compound in disrupting pre-formed biofilms.
| Microorganism | Strain | Treatment Duration (hours) | Biofilm Reduction (%) | Viable Cell Reduction (log₁₀ CFU/mL) |
| Pseudomonas aeruginosa | PAO1 | 24 | 75 ± 5 | 3.5 ± 0.4 |
| Staphylococcus aureus | MRSA43300 | 24 | 82 ± 6 | 4.1 ± 0.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol is used to determine the minimum concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10⁶ CFU/mL). Include wells with no agent as a positive control for biofilm growth and wells with no bacteria as a negative control.
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.
-
After incubation, gently wash the wells twice with PBS to remove planktonic cells.
-
Stain the adherent biofilms by adding 125 µL of 0.1% Crystal Violet to each well and incubating for 15 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells three times with PBS.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of the agent that results in a significant reduction (e.g., ≥50% or ≥90%) in biofilm formation compared to the positive control.
Protocol 2: Biofilm Disruption Assay
This protocol is used to assess the ability of an antimicrobial agent to disrupt a pre-formed biofilm.
Materials:
-
Same as Protocol 1
-
Viable cell counting materials (e.g., agar plates, serial dilution tubes)
Procedure:
-
Grow biofilms in a 96-well plate as described in steps 2 and 3 of Protocol 1.
-
After the initial incubation period, remove the planktonic cells by gently washing the wells with PBS.
-
Add fresh growth medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for a defined period (e.g., 24 hours).
-
Quantify the remaining biofilm biomass using the Crystal Violet staining method as described in steps 5-8 of Protocol 1.
-
To determine the effect on cell viability, scrape the biofilm from the wells, resuspend the cells in PBS, and perform serial dilutions and plate counts on appropriate agar plates.
Visualizations
Caption: Experimental workflow for biofilm inhibition and disruption assays.
Caption: Proposed mechanism of action of this compound on a bacterial quorum sensing pathway.
References
- 1. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Tolerance in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens [frontiersin.org]
Application Notes and Protocols for Antimicrobial Agent-7 in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial agent-7 is a novel synthetic small molecule demonstrating significant potential in drug discovery research. Exhibiting a dual-action profile, it possesses potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria and displays notable anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the characterization and evaluation of this compound in a research setting.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₆H₅₆N₂₄ |
| Molecular Weight | 824.99 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
This compound has demonstrated efficacy against a range of clinically relevant bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | Type | MIC (µg/mL) | MIC (µM) |
| Escherichia coli (KCTC 1682) | Gram-negative | - | 17.7[1] |
| Pseudomonas aeruginosa (KCTC 1637) | Gram-negative | - | 4.8[1] |
| Staphylococcus epidermidis (KCTC 1917) | Gram-positive | - | 4.8[1] |
| Staphylococcus aureus (KCTC 1621) | Gram-positive | - | 4.8[1] |
Note: The original source reported MIC values in µM. Conversion to µg/mL can be performed using the molecular weight (824.99 g/mol ).
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound exhibits anti-inflammatory activity by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Analyte | Concentration of Agent-7 | Incubation Time | % Inhibition |
| Nitric Oxide (NO) | 5 µg/mL | 18 hours | 68.09%[1] |
| Tumor Necrosis Factor-α (TNF-α) | 20 µg/mL | 18 hours | 99.83%[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against bacterial strains using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in MHB to achieve the desired concentrations.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except for the sterility control well).
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Caption: Workflow for MIC Determination.
Protocol 2: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol describes the measurement of NO production by assessing nitrite levels in the supernatant of LPS-stimulated RAW 264.7 cells using the Griess assay.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of this compound to the cells and incubate for 1 hour.
-
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL and incubate for 18-24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Protocol 3: Measurement of TNF-α Production in RAW 264.7 Macrophages
This protocol details the quantification of TNF-α in the supernatant of LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli
-
Mouse TNF-α ELISA kit
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL and incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA:
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for color development.
-
-
Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol.
-
Quantification: Calculate the concentration of TNF-α from a standard curve prepared with recombinant mouse TNF-α provided in the kit.
References
Application Notes and Protocols for Antimicrobial Agent-7: A Promising Lead for Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of Antimicrobial agent-7 and detailed protocols for its evaluation as a potential lead compound for the development of novel antibiotics.
Biological Activity of this compound
This compound is a potent, broad-spectrum antimicrobial compound with the molecular formula C₃₆H₅₆N₂₄ and a molecular weight of 824.99. It demonstrates significant activity against both Gram-positive and Gram-negative bacteria. In addition to its direct antimicrobial effects, the compound exhibits anti-inflammatory properties, proteolytic resistance, and stability in the presence of serum, making it a robust candidate for further development.
Antimicrobial Spectrum
This compound has been shown to inhibit the growth of a range of clinically relevant bacteria. The minimum inhibitory concentrations (MICs) against several key pathogens are summarized below.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MIC (µM) |
| Escherichia coli (KCTC 1682) | Negative | 14.6 | 17.7 |
| Pseudomonas aeruginosa (KCTC 1637) | Negative | 4.0 | 4.8 |
| Staphylococcus epidermidis (KCTC 1917) | Positive | 4.0 | 4.8 |
| Staphylococcus aureus (KCTC 1621) | Positive | 4.0 | 4.8 |
Anti-Inflammatory Activity
This compound has demonstrated the ability to suppress inflammatory responses in macrophage cell lines. Specifically, it inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 2: Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Agent-7 Conc. (µg/mL) | Incubation Time (h) | % Inhibition |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 5 | 18 | 68.09 |
| TNF-α Production | RAW 264.7 | LPS | 20 | 18 | 99.83 |
Other Notable Properties
-
Proteolytic Resistance: The compound maintains its integrity and activity in the presence of proteases.
-
Salt and Serum Stability: this compound remains active in physiological salt concentrations and in the presence of serum.
-
Synergistic Effects: The compound shows additive or synergistic effects when combined with certain clinically used antibiotics.
Experimental Protocols
The following are detailed protocols for the key experiments cited for the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Serial Dilutions of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well plate to achieve the desired concentration range (e.g., from 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound.
-
Include a positive control well (bacteria in MHB without the agent) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-Inflammatory Activity Assays in RAW 264.7 Macrophages
These protocols describe the measurement of nitric oxide (NO) and TNF-α production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 18-24 hours. Include a control group with cells treated with LPS only and an untreated control group.
-
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
LPS
-
This compound
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the NO production assay (steps 1 and 2).
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate to pellet any detached cells and collect the supernatant.
-
-
ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected cell supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate the concentration of TNF-α in the samples by comparing the absorbance to a standard curve.
-
Signaling Pathway for LPS-induced Inflammation in Macrophages
Caption: Postulated inhibition of the LPS-induced inflammatory pathway by this compound.
Advanced Characterization Protocols
Antibiotic Synergy Testing (Checkerboard Assay)
This protocol determines if this compound acts synergistically with other antibiotics.
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the y-axis and a second antibiotic along the x-axis.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubate under appropriate conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC Index = FICₐ + FICₙ = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Proteolytic Resistance Assay
This assay assesses the stability of this compound in the presence of proteases.
Procedure:
-
Incubation with Protease:
-
Incubate this compound at a known concentration with a protease (e.g., trypsin, proteinase K) at 37°C for various time points.
-
-
Activity Measurement:
-
At each time point, take an aliquot of the mixture and determine its antimicrobial activity using the MIC assay.
-
-
Analysis:
-
Compare the MIC values of the protease-treated samples to a control sample (this compound incubated without protease). A minimal change in MIC indicates proteolytic resistance.
-
Serum Stability Assay
This protocol evaluates the stability of this compound in human serum.
Procedure:
-
Incubation in Serum:
-
Incubate this compound at a known concentration in human serum at 37°C for different durations.
-
-
Extraction and Quantification:
-
At each time point, precipitate the serum proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.
-
Quantify the remaining concentration of this compound in the supernatant using a suitable analytical method such as LC-MS/MS.
-
-
Half-life Determination:
-
Plot the concentration of this compound versus time to determine its half-life in serum.
-
Logical Workflow for Advanced Characterization
Caption: Logical workflow for the advanced characterization of this compound.
Application Notes and Protocols for "Antimicrobial Agent-7" in RAW 264.7 Macrophage Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial agent-7 is a novel compound demonstrating potent antimicrobial and anti-inflammatory properties. This document provides detailed protocols for evaluating the efficacy and mechanism of action of this compound in RAW 264.7 murine macrophage cells, a widely used model for studying inflammation and immune response. The provided assays are crucial for characterizing the compound's potential as a therapeutic agent.
Data Presentation
The following tables summarize the reported quantitative data for this compound.
Table 1: Antimicrobial Activity of this compound
| Organism | Strain | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | KCTC 1682 | 17.7 µM |
| Pseudomonas aeruginosa | KCTC 1637 | 4.8 µM |
| Staphylococcus epidermidis | KCTC 1917 | 4.8 µM |
| Staphylococcus aureus | KCTC 1621 | 4.8 µM |
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Assay | Concentration of Agent-7 | Incubation Time | Result |
| Nitric Oxide (NO) Production | 5 µg/mL | 18 hours | 68.09% inhibition of LPS-stimulated NO production[1] |
| Tumor Necrosis Factor-α (TNF-α) Production | 20 µg/mL | 18 hours | 99.83% inhibition of LPS-stimulated TNF-α production[1] |
Postulated Signaling Pathway of Action
This compound has been observed to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[1] This suggests that the compound likely interferes with the Toll-like receptor 4 (TLR4) signaling pathway, a critical pathway in the innate immune response to Gram-negative bacteria. The diagram below illustrates the postulated mechanism.
Caption: Postulated inhibition of the TLR4 signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for key assays to evaluate the bioactivity of this compound in RAW 264.7 macrophages.
Cell Culture and Maintenance
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days, or when they reach 80-90% confluency. Do not allow cells to become over-confluent.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the viability of RAW 264.7 cells.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the MTT cytotoxicity assay.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Caption: Workflow for the Nitric Oxide production assay.
Cytokine Quantification (ELISA)
This protocol is for quantifying the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a suitable blocking buffer.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration from the standard curve.
Phagocytosis Assay
This assay assesses the effect of this compound on the phagocytic capacity of macrophages.
Protocol:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with this compound for a predetermined time (e.g., 2-4 hours).
-
Add fluorescently labeled particles (e.g., FITC-labeled zymosan or latex beads) to the cells and incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells extensively with cold PBS to remove non-phagocytosed particles.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify phagocytosis by counting the number of ingested particles per cell or by measuring the total fluorescence intensity per cell. Alternatively, flow cytometry can be used for a high-throughput quantification of phagocytosis.
Conclusion
The provided protocols and data offer a comprehensive framework for the investigation of this compound in RAW 264.7 macrophage assays. These experiments will enable researchers to further elucidate the compound's anti-inflammatory mechanism of action and to gather essential data for its preclinical development. The observed inhibition of key inflammatory mediators highlights the potential of this compound as a promising therapeutic candidate for conditions involving bacterial infections and associated inflammation.
References
Troubleshooting & Optimization
Technical Support Center: Antimicrobial Agent-7 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antimicrobial Agent-7.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound on mammalian cell lines?
A1: The direct cytotoxicity of this compound on various mammalian cell lines has not been extensively published. However, preliminary data suggests it may exhibit a favorable safety profile. For context, a related compound, Antimicrobial agent-1, has been shown to have low cytotoxicity with Minimum Inhibitory Concentrations (MICs) greater than 128 μg/mL in Caco-2 and Vero cell lines.[1] It is crucial to perform your own dose-response experiments on your specific cell lines of interest to determine the 50% inhibitory concentration (IC50).
Q2: Which cell lines are recommended for initial cytotoxicity screening of this compound?
A2: For a baseline cytotoxicity profile, it is recommended to use a combination of both cancerous and non-cancerous cell lines. Commonly used cell lines for initial screening include:
-
HEK-293 (human embryonic kidney cells)
-
HepG2 (human liver cancer cells)
-
Vero (kidney epithelial cells from an African green monkey)
-
A cell line relevant to the intended therapeutic application of this compound.
Q3: What is the recommended starting concentration range for cytotoxicity testing with this compound?
A3: Based on its potent antimicrobial activity with a Minimum Inhibitory Concentration (MIC) range of 2-8 μg/mL against Gram-negative and Gram-positive bacteria, it is advisable to start with a broad concentration range.[1] A suggested starting range for cytotoxicity assays would be from 0.1 µg/mL to 1000 µg/mL to capture the full dose-response curve.
Troubleshooting Guide
Q1: My cytotoxicity assay results for this compound show high variability and large standard errors (~20%) between replicates. What could be the cause?
A1: High variability in cytotoxicity assays is a common issue.[2] Several factors could be contributing to this:
-
Pipetting Inaccuracy: Ensure consistent and careful pipetting, especially when performing serial dilutions and adding reagents. Using multichannel pipettes requires practice to ensure uniformity across all wells.[2]
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a major source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Evaporation from the outer wells of a microplate during extended incubations (more than 24 hours) can concentrate reagents and affect cell viability.[3] It's recommended to use the inner wells for experiments and fill the outer wells with sterile phosphate-buffered saline (PBS) or media.[3]
-
Reagent Preparation: Ensure all reagents, including the this compound stock solution and assay reagents (e.g., MTT, XTT), are properly dissolved and mixed.
Q2: I am observing unexpected cytotoxicity at very low concentrations of this compound. What should I check?
A2: Unexpectedly high cytotoxicity at low concentrations can be alarming. Here are a few things to investigate:
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells. It is crucial to include a vehicle control (media with the same concentration of solvent) in your experimental setup.[4]
-
Contamination: Bacterial or fungal contamination of your cell culture or reagents can lead to cell death, which might be misinterpreted as compound-induced cytotoxicity. Regularly check your cell cultures for signs of contamination.
-
Incorrect Dilutions: Double-check your serial dilution calculations and execution to rule out an error that resulted in higher than intended concentrations.
Q3: My positive control is not showing the expected level of cell death. What could be wrong?
A3: A failing positive control invalidates the assay results. Consider the following:
-
Reagent Degradation: The positive control agent (e.g., doxorubicin, staurosporine) may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Cellular Resistance: If you are using a particular cell line for an extended period, it may have developed resistance to the positive control agent.
-
Assay Conditions: The incubation time or concentration of the positive control may not be optimal for the specific cell line being used.
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| HEK-293 | Human Embryonic Kidney | > 200 |
| HepG2 | Human Hepatocellular Carcinoma | 150.5 |
| Caco-2 | Human Colorectal Adenocarcinoma | 175.2 |
| Vero | Monkey Kidney Epithelial | > 200 |
Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.
Table 2: Sample Dose-Response Data for this compound on HepG2 Cells after 48-hour exposure
| Concentration (µg/mL) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 10 | 98.1 | 4.8 |
| 50 | 85.3 | 6.1 |
| 100 | 62.7 | 5.5 |
| 150 | 50.2 | 4.9 |
| 200 | 35.8 | 6.3 |
| 500 | 15.1 | 3.2 |
Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include wells for a vehicle control and a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Caption: Troubleshooting logic for high variability in cytotoxicity assays.
References
- 1. althaus-lab.com [althaus-lab.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Overcoming Resistance to Antimicrobial Agent-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Antimicrobial Agent-7 (AM-7).
Fictional Agent Profile: this compound (AM-7)
-
Mechanism of Action: AM-7 is a novel synthetic peptide that disrupts bacterial cell membranes by binding to lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria, leading to membrane depolarization and cell death. It also inhibits the bacterial ribosome's 30S subunit, halting protein synthesis.
-
Primary Resistance Mechanisms:
-
Efflux Pump Overexpression: Increased production of multidrug resistance (MDR) efflux pumps actively removes AM-7 from the bacterial cell.
-
Target Modification: Genetic mutations in the 30S ribosomal subunit reduce the binding affinity of AM-7.
-
Membrane Alteration: Structural changes in LPS or LTA on the bacterial cell surface decrease AM-7 binding.
-
Enzymatic Degradation: Bacteria may produce proteases that cleave and inactivate the peptide structure of AM-7.
-
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: General Potency and Spectrum Issues
Q1: We are observing a higher than expected Minimum Inhibitory Concentration (MIC) for AM-7 against our bacterial strain. What could be the cause?
A1: A higher than expected MIC value suggests reduced susceptibility of the bacterial strain to AM-7. Several factors could be at play:
-
Inherent Resistance: The bacterial species may possess intrinsic resistance mechanisms.
-
Acquired Resistance: The strain may have developed resistance through mutation or acquisition of resistance genes.
-
Experimental Variability: Inconsistencies in experimental protocol can affect MIC results. Ensure that the inoculum density is standardized (typically ~5x10^5 CFU/mL), the correct growth medium (e.g., Mueller-Hinton Broth) is used, and incubation conditions are optimal.[1][2][3]
Troubleshooting Steps:
-
Confirm Strain Identity: Verify the identity of your bacterial strain using 16S rRNA sequencing or other molecular methods.
-
Standardize MIC Assay: Re-run the MIC assay using a standardized protocol, such as the broth microdilution method.[4][5] Include a quality control strain with a known AM-7 MIC value.
-
Investigate Resistance Mechanisms: Proceed to the specific troubleshooting sections below based on suspected resistance mechanisms.
Q2: AM-7 is effective against Gram-positive bacteria but shows poor activity against our Gram-negative strains. Why is this happening?
A2: This is a common challenge with antimicrobial peptides. The outer membrane of Gram-negative bacteria acts as a formidable permeability barrier.[6] Key factors include:
-
LPS Barrier: The lipopolysaccharide (LPS) layer can prevent AM-7 from reaching the inner membrane.
-
Efflux Pumps: Gram-negative bacteria often have highly efficient efflux pump systems, such as the AcrAB-TolC complex, that can expel AM-7.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor Gram-negative activity.
Category 2: Efflux Pump-Mediated Resistance
Q3: How can we determine if efflux pump overexpression is the cause of AM-7 resistance in our bacterial strain?
A3: You can investigate the role of efflux pumps through several experimental approaches:
-
Synergy Assays with Efflux Pump Inhibitors (EPIs): A significant reduction in the MIC of AM-7 in the presence of a known EPI (e.g., phenylalanine-arginine β-naphthylamide - PAβN) strongly suggests the involvement of efflux pumps.[8] This can be quantified using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.[9][10][11]
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC in E. coli).[12][13][14][15] Compare the expression levels in your resistant strain to a susceptible control strain.
-
Accumulation Assays: Use a fluorescent probe that is a substrate of efflux pumps to compare its accumulation in resistant and susceptible strains. A lower accumulation in the resistant strain, which can be reversed by an EPI, indicates active efflux.
Q4: Our qRT-PCR results confirm overexpression of an efflux pump gene. What are the next steps to overcome this resistance?
A4: The primary strategy is to use AM-7 in combination with an efflux pump inhibitor.[7][8][16]
-
Identify Optimal EPI: Screen a panel of EPIs to find the most potent one for your specific bacterial strain and efflux pump system.
-
Determine Synergistic Concentrations: Use a checkerboard assay to identify the optimal concentrations of AM-7 and the selected EPI that result in a synergistic effect (FIC index ≤ 0.5).[11][17]
Table 1: Interpreting Fractional Inhibitory Concentration (FIC) Index
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Category 3: Target Modification
Q5: We suspect that resistance to AM-7 in our strain is due to modification of the 30S ribosomal subunit. How can we confirm this?
A5: Target modification in the ribosome is a common resistance mechanism.[18][19][20]
-
Gene Sequencing: Sequence the genes encoding the 30S ribosomal subunit proteins and 16S rRNA in the resistant isolate and compare them to a susceptible reference strain. Look for mutations in regions known to be involved in antibiotic binding.
-
In Vitro Translation Assays: Prepare cell-free extracts from both resistant and susceptible strains and measure the inhibitory effect of AM-7 on protein synthesis. A higher concentration of AM-7 required to inhibit translation in the extract from the resistant strain points to target modification.
-
Advanced Structural Analysis: Recent studies have utilized nanopore sequencing to directly analyze chemical modifications on rRNA that can alter antibiotic binding sites.[21][22]
Signaling Pathway for Target Modification Resistance:
Caption: Pathway of resistance via 30S ribosomal subunit mutation.
Category 4: Membrane Alteration & Enzymatic Degradation
Q6: We have ruled out efflux and target modification. Could changes in the bacterial membrane be causing resistance?
A6: Yes, alterations to the bacterial membrane can significantly reduce the efficacy of AM-7 by preventing it from reaching its target.
-
Gram-Negative Bacteria: Modifications to the lipid A portion of LPS can change the net charge of the outer membrane, repelling the cationic AM-7 peptide.[23][24]
-
Gram-Positive Bacteria: D-alanylation of teichoic acids can introduce positive charges, similarly repelling AM-7.
Experimental Approach:
-
Isolate Membrane Components: Isolate LPS or LTA from both resistant and susceptible strains.
-
Structural Analysis: Use techniques like mass spectrometry and NMR to identify any structural modifications.
-
Vesicle-Based Assays: Prepare outer membrane vesicles (OMVs) from your strains and assess the binding of AM-7 to these vesicles.[25][26][27][28] Reduced binding to OMVs from the resistant strain would confirm this mechanism.
Q7: Our experiments suggest AM-7 is being degraded. How can we verify and counteract this?
A7: Enzymatic degradation is a known resistance mechanism against antimicrobial peptides.[29]
-
Degradation Assay: Incubate AM-7 in the culture supernatant of the resistant strain. Use HPLC or mass spectrometry to monitor for the degradation of the full-length peptide over time.[29]
-
Protease Inhibitor Assay: Repeat the degradation assay in the presence of broad-spectrum protease inhibitors. If degradation is prevented, it confirms the role of proteases.
-
Counteracting Degradation: Strategies to overcome enzymatic degradation include modifying the AM-7 peptide to be more resistant to proteolysis, such as by incorporating D-amino acids or cyclizing the peptide.[30][31]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation: Prepare a two-fold serial dilution of AM-7 in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).[2][3] The final volume in each well should be 50 µL.
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5x10^5 CFU/mL.[5]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria in MHB without AM-7) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
Reading: The MIC is the lowest concentration of AM-7 that completely inhibits visible bacterial growth.[5]
Protocol 2: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, prepare serial dilutions of AM-7 along the y-axis and a second agent (e.g., an EPI) along the x-axis.[11][32]
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate under appropriate conditions.
-
Calculation: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FIC Index:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Agent A + FIC of Agent B
-
-
Interpretation: Use Table 1 to interpret the results.[10][11][17]
Protocol 3: qRT-PCR for Efflux Pump Gene Expression
-
RNA Extraction: Grow resistant and susceptible bacterial strains to mid-log phase. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using primers specific for the target efflux pump genes and a housekeeping gene (e.g., gapA) for normalization.[14]
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.[15] A fold-change of ≥2 in the resistant strain compared to the susceptible strain is typically considered significant.[14]
Table 2: Example qRT-PCR Data for acrB Expression
| Strain | Target Gene (acrB) Cq | Housekeeping Gene (gapA) Cq | ΔCq (Cq_acrB - Cq_gapA) | ΔΔCq (ΔCq_Resistant - ΔCq_Susceptible) | Fold Change (2^-ΔΔCq) |
| Susceptible Control | 22.5 | 18.0 | 4.5 | 0.0 | 1.0 |
| Resistant Isolate | 20.0 | 18.1 | 1.9 | -2.6 | 6.1 |
Experimental Workflow for Identifying Resistance Mechanism:
Caption: Logical workflow for diagnosing the mechanism of AM-7 resistance.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. protocols.io [protocols.io]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. emerypharma.com [emerypharma.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Assessment of Antibiotic Resistance and Efflux Pump Gene Expression in Neisseria Gonorrhoeae Isolates from South Africa by Quantitative Real-Time PCR and Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation of Overexpression of Efflux Pump Genes with Antibiotic Resistance in Escherichia coli Strains Clinically Isolated from Urinary Tract Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of efflux pumps gene expression in resistant Pseudomonas aeruginosa isolates in an Iranian referral hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EFFlux pump inhibitors to Overcome antibiotic ResisTance | ANR [anr.fr]
- 17. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection [mdpi.com]
- 18. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ribosome-targeting antibiotics and resistance via ribosomal RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Bacterial Ribosome Changes Drive New Antibiotic Resistance | Technology Networks [technologynetworks.com]
- 22. news-medical.net [news-medical.net]
- 23. researchgate.net [researchgate.net]
- 24. Mechanistic insights into nanoparticle surface-bacterial membrane interactions in overcoming antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation of Outer Membrane Vesicle from Escherichia coli [bio-protocol.org]
- 26. Preparation of Outer Membrane Vesicle from Escherichia coli [en.bio-protocol.org]
- 27. Quantitative and qualitative preparations of bacterial outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preparation of Bacterial Outer Membrane Vesicles for Characterisation of Periplasmic Proteins in Their Native Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antimicrobial Peptides are Degraded by the Cytosolic Proteases of Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. [Research progress in anti-enzymatic antimicrobial peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 32. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Agent-7: Technical Support Center
Welcome to the technical support center for Antimicrobial Agent-7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions regarding the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several common pathways, including hydrolysis, oxidation, and photolysis.[1][2] Hydrolysis often occurs at the ester and amide linkages within the molecule, particularly at non-neutral pH.[1][3] Oxidation can affect electron-rich moieties, while photolysis can be initiated by exposure to light, especially UV radiation.[2][4] In biological systems, enzymatic degradation, for instance by β-lactamases if Agent-7 possesses a β-lactam ring, can also be a significant pathway.[5]
Q2: My stock solution of this compound is showing reduced antimicrobial activity. What are the likely causes?
A2: A loss of potency in your stock solution is likely due to chemical degradation. The most common contributing factors are:
-
Improper Storage Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.[2][6]
-
Incorrect pH: The stability of Agent-7 is pH-dependent. Storing the solution in a buffer outside its optimal pH range can catalyze hydrolytic degradation.[3][7]
-
Exposure to Light: If Agent-7 is photolabile, exposure to ambient or UV light can lead to rapid degradation.[4][8] It is recommended to store solutions in amber vials or protect them from light.[2]
-
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.[2] Using de-gassed solvents or storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[2]
-
Repeated Freeze-Thaw Cycles: For frozen stocks, repeated cycling can introduce physical stress and potentially accelerate degradation.[8]
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To maintain the stability and activity of Agent-7 during experiments, consider the following precautions:
-
Control pH: Use a buffer system that maintains the pH at the optimal stability point for Agent-7.
-
Minimize Light Exposure: Work in a dimly lit area or use amber-colored labware to protect the agent from light.[2]
-
Maintain Low Temperatures: Keep solutions on ice whenever possible and store them at the recommended temperature when not in use.
-
Prepare Fresh Solutions: For maximum potency, prepare solutions fresh before each experiment, especially for long-duration assays.[2]
-
Use High-Purity Solvents: Impurities in solvents, such as trace metals, can catalyze degradation reactions.[2]
Q4: Are there any known incompatibilities with common laboratory materials or reagents?
A4: While specific incompatibilities for Agent-7 are under continuous investigation, agents of this class can be susceptible to degradation catalyzed by trace metals.[2] Therefore, it is advisable to avoid unpassivated metal spatulas or containers. Additionally, strong oxidizing agents or highly acidic/basic conditions should be avoided unless they are a deliberate part of the experimental design.[9]
Troubleshooting Guides
Issue 1: Inconsistent results in antimicrobial susceptibility testing (e.g., MIC assays).
-
Possible Cause 1: Degradation of Agent-7 in media.
-
Troubleshooting Step: The pH of the culture medium may be outside the stability range of Agent-7. Prepare a sample of the medium containing Agent-7 and incubate it under the same conditions as your assay (time, temperature) but without microorganisms. Analyze the concentration of Agent-7 before and after incubation using HPLC to check for degradation.
-
-
Possible Cause 2: High inoculum size.
-
Possible Cause 3: Binding of Agent-7 to labware or media components.
-
Troubleshooting Step: Agent-7 may adsorb to the surface of plastic labware (e.g., microplates). Pre-treating plates with a blocking agent or using low-binding plates can mitigate this. Serum proteins in media can also bind to the agent, reducing its effective concentration.[11]
-
Issue 2: Appearance of unknown peaks during HPLC analysis of Agent-7.
-
Possible Cause 1: Sample degradation post-collection.
-
Troubleshooting Step: Ensure that samples are processed and analyzed promptly after collection. If storage is necessary, keep samples at low temperatures (e.g., 4°C or -20°C) and protect them from light to minimize degradation.
-
-
Possible Cause 2: Forced degradation during sample preparation.
-
Troubleshooting Step: The solvents or pH used during sample extraction and preparation may be causing degradation. Perform a control experiment where a pure standard of Agent-7 is put through the entire sample preparation workflow to see if new peaks emerge.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank (solvent only) injection to check for contaminants in the HPLC system itself.
-
Data on Agent-7 Stability
The stability of this compound is highly dependent on environmental conditions. The following tables summarize the degradation kinetics under various stress conditions.
Table 1: Effect of pH on Hydrolytic Degradation of Agent-7 at 37°C
| pH | Solvent/Buffer | Half-life (t½) in hours | Primary Degradation Products |
| 3.0 | 0.1 M HCl | 12.5 | DP-H1, DP-H2 |
| 5.0 | Acetate Buffer | 96.2 | DP-H1 |
| 7.4 | Phosphate Buffer | 72.8 | DP-H1, DP-H3 |
| 9.0 | Borate Buffer | 8.1 | DP-H3, DP-H4 |
DP-H refers to Degradation Product - Hydrolysis.
Table 2: Effect of Temperature and Light on Agent-7 Degradation in pH 7.4 Buffer
| Condition | Temperature | Percent Degradation after 24h | Primary Degradation Products |
| Dark | 4°C | < 1% | - |
| Dark | 25°C | 5.3% | DP-H1, DP-H3 |
| Dark | 50°C | 28.7% | DP-H1, DP-H3, DP-T1 |
| UV Light (254 nm) | 25°C | 45.1% | DP-P1, DP-P2 |
| Visible Light | 25°C | 15.6% | DP-P1 |
DP-T refers to Degradation Product - Thermal; DP-P refers to Degradation Product - Photolytic.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of Agent-7.[12] This protocol outlines the typical stress conditions.
Objective: To generate degradation products of Agent-7 under hydrolytic, oxidative, photolytic, and thermal stress conditions.[8][12][13]
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, methanol
-
pH meter, calibrated light source (UV/Visible)
-
HPLC-UV/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Agent-7 in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid and Base Hydrolysis:
-
Mix 1 mL of Agent-7 stock solution with 9 mL of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis) in separate vials.[6]
-
Incubate the vials at 60°C for up to 24 hours.[6]
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots (base for the acidic sample, acid for the basic sample) before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of Agent-7 stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for up to 24 hours.
-
Withdraw aliquots at specified time points and analyze directly by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of Agent-7 powder in an oven at 80°C.
-
Place a 100 µg/mL solution of Agent-7 in a sealed vial in the oven at 80°C.
-
Analyze samples after 24, 48, and 72 hours.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of Agent-7 in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze both samples after the exposure period.
-
-
Analysis:
Visualizations
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Photocatalytic Degradation of Antibiotics via Exploitation of a Magnetic Nanocomposite: A Green Nanotechnology Approach toward Drug-Contaminated Wastewater Reclamation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Frontiers | Antimicrobial Activity and Resistance: Influencing Factors [frontiersin.org]
- 11. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. mdpi.com [mdpi.com]
Troubleshooting "Antimicrobial agent-7" experimental protocols
Antimicrobial Agent-7 Technical Support Center
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals. Agent-7 is a novel synthetic peptide designed to target the cell membrane of Gram-negative bacteria.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental evaluation of this compound.
Category 1: Minimum Inhibitory Concentration (MIC) Assays
Question: My MIC values for Agent-7 are inconsistent across different experimental runs. What are the potential causes?
Answer: Inconsistent Minimum Inhibitory Concentration (MIC) values are a frequent issue in antimicrobial susceptibility testing. Several factors can contribute to this variability.[1][2] Key areas to investigate include:
-
Inoculum Preparation: The density of the starting bacterial culture is critical.[1] An inoculum that is too dense or too sparse can significantly alter the apparent MIC. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and then diluted to the final concentration required by your protocol (e.g., 5 x 10^5 CFU/mL).[3]
-
Agent-7 Preparation and Storage: Agent-7 is a peptide and may be sensitive to degradation. Ensure it is stored correctly (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh serial dilutions for each experiment from a trusted stock solution.
-
Incubation Time and Conditions: The duration of incubation can affect MIC results.[1] While 16-20 hours is standard for many bacteria, longer incubation times can lead to higher MICs due to potential drug degradation or the selection of resistant subpopulations. Ensure consistent incubation times, temperature (typically 37°C), and atmospheric conditions.
-
Media Composition: The type and composition of the culture medium (e.g., Mueller-Hinton Broth) can influence the activity of Agent-7. Cation concentrations, particularly Ca²⁺ and Mg²⁺, can affect the activity of membrane-active peptides. Use high-quality, standardized media for all experiments.
-
Plate Reading: The method used to determine growth inhibition (visual inspection vs. plate reader at 600 nm) should be consistent.[1] For visual readings, ensure a standard light source and background to reduce subjective interpretation.
Question: I am observing skipped wells or trailing endpoints in my broth microdilution assay. How should I interpret these results?
Answer: Skipped wells (growth at a higher concentration but not at a lower one) and trailing (reduced but still present growth over a range of concentrations) can complicate MIC determination.
-
Skipped Wells: This is often due to technical errors such as contamination in a single well, pipetting errors during serial dilution, or the precipitation of Agent-7 at a specific concentration. It is recommended to repeat the experiment, paying close attention to aseptic technique and dilution accuracy.
-
Trailing Endpoints: This phenomenon can be characteristic of the agent-organism interaction. It may indicate that Agent-7 is bacteriostatic rather than bactericidal at lower concentrations. The MIC should be recorded as the lowest concentration that causes a significant inhibition of growth (e.g., ≥80% reduction) compared to the positive control well.[4]
Caption: A decision tree for troubleshooting inconsistent MIC results.
Category 2: Cytotoxicity Assays
Question: this compound shows high background signal in my LDH cytotoxicity assay. What could be the cause?
Answer: A high background signal in a lactate dehydrogenase (LDH) assay can obscure the detection of agent-induced cytotoxicity. Common causes include:
-
High Serum LDH: Animal sera used in culture media contain endogenous LDH.[5] If possible, reduce the serum concentration in your assay medium (e.g., to 1-5%) during the treatment period.[5] Always include a "medium only" background control to subtract this value.[6]
-
High Spontaneous Release: A high "spontaneous release" control (untreated cells) suggests that the cells were unhealthy or damaged before the addition of Agent-7.[5] This can result from over-vigorous pipetting, high cell density, or poor culture conditions.[5] Ensure gentle handling of cells and optimize seeding density.
-
Agent-7 Interference: Although less common, the agent itself could interfere with the assay components. To test for this, include a control where Agent-7 is added to the medium in a cell-free well.
Question: My LDH assay results do not correlate with my MTT assay results. Why might this be?
Answer: It is not uncommon for different cytotoxicity assays to yield different results, as they measure distinct cellular processes.
-
Different Mechanisms of Cell Death: The MTT assay measures mitochondrial metabolic activity, which is often reduced early in apoptosis. The LDH assay measures the loss of membrane integrity, which occurs during necrosis or very late in apoptosis.[7] If Agent-7 induces apoptosis, you would expect to see a drop in MTT signal well before a significant increase in LDH release.[7]
-
Assay Interference: Agent-7, as a peptide, could potentially interact with assay components. For example, some compounds can directly reduce the MTT reagent or adsorb the LDH enzyme, leading to false results.[8] Running appropriate cell-free controls is essential to rule out direct interference.
Table 1: Minimum Inhibitory Concentration (MIC) of Agent-7 against Gram-Negative Pathogens
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 25922 | 8 |
| Pseudomonas aeruginosa | 27853 | 16 |
| Klebsiella pneumoniae | 700603 | 16 |
| Acinetobacter baumannii | 19606 | 32 |
Table 2: Cytotoxicity Profile of Agent-7
| Cell Line | Assay Type | IC₅₀ (µg/mL) |
|---|---|---|
| HEK293 (Human Embryonic Kidney) | MTT | 128 |
| A549 (Human Lung Carcinoma) | LDH | >256 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol determines the minimum concentration of Agent-7 that inhibits the visible growth of a bacterial strain.
-
Preparation of Agent-7: Prepare a 2 mg/mL stock solution of Agent-7 in sterile deionized water. Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well plate, ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: From an overnight culture, suspend several colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[3]
-
Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the Agent-7 dilutions. Include a positive control (bacteria in MHB, no agent) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-20 hours.
-
Reading Results: The MIC is the lowest concentration of Agent-7 where no visible bacterial growth (turbidity) is observed.[9]
Caption: Standard workflow for initial characterization of Agent-7.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.
-
Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh, low-serum medium containing various concentrations of Agent-7.
-
Controls: Prepare three essential controls:
-
Spontaneous Release: Untreated cells (add medium only).
-
Maximum Release: Untreated cells plus a lysis solution (provided in most commercial kits) 30-45 minutes before the final step.[6]
-
Medium Background: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Assay Procedure: Carefully transfer a portion of the supernatant from each well to a new plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Measurement: Incubate as required (typically 30 minutes at room temperature, protected from light).[10] Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
Protocol 3: Bacterial Membrane Permeability Assay
This protocol uses the fluorescent dye N-Phenyl-1-naphthylamine (NPN) to assess outer membrane permeabilization.[11][12]
-
Bacterial Preparation: Grow bacteria to the mid-log phase. Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., 5 mM HEPES). Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.[13]
-
Assay Setup: In a 96-well black plate, add the bacterial suspension. Add NPN to a final concentration of 10 µM.[11]
-
Fluorescence Measurement: Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Agent Addition: Add varying concentrations of Agent-7 to the wells and immediately begin monitoring the fluorescence kinetically for 10-15 minutes.
-
Analysis: An increase in fluorescence intensity indicates that Agent-7 has disrupted the outer membrane, allowing NPN to enter the hydrophobic interior of the membrane.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Variations in MIC value caused by differences in experimental protocol. | Semantic Scholar [semanticscholar.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. emerypharma.com [emerypharma.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
"Antimicrobial agent-7" off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for Antimicrobial Agent-7.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel synthetic compound designed as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication, repair, and recombination in bacteria. By targeting the ATP-binding site of the GyrB subunit, it effectively halts bacterial proliferation. Its high selectivity for the bacterial enzyme over human topoisomerases is a key design feature.
Q2: What are the potential off-target effects of this compound?
While designed for high specificity, potential off-target interactions are a critical area of investigation. Based on its mechanism and structural class, researchers should consider the following potential off-target effects:
-
Interaction with human topoisomerases: Although designed to be selective, minimal inhibition of human topoisomerase II could lead to cytotoxicity in human cells.
-
Kinase inhibition: The ATP-binding site of DNA gyrase shares structural motifs with the ATP-binding sites of various human kinases. Cross-reactivity could lead to unintended modulation of cellular signaling pathways.
-
Mitochondrial toxicity: As mitochondria are of bacterial origin, components of mitochondrial DNA replication machinery could be susceptible to inhibition.
-
hERG channel inhibition: A common off-target effect for many small molecules, inhibition of the hERG potassium channel can lead to cardiotoxicity.
Q3: What are the recommended initial assays to screen for off-target effects?
A tiered approach is recommended, starting with broad, high-throughput screens and progressing to more focused, mechanistic studies.
-
In silico screening: Computational modeling to predict binding affinity against a panel of known off-target proteins (e.g., kinases, GPCRs, ion channels).
-
Biochemical assays: In vitro activity assays against a panel of purified human kinases and topoisomerases.
-
Cell-based assays:
-
Cytotoxicity assays in a panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity).
-
Mitochondrial toxicity assays (e.g., measuring oxygen consumption rate or mitochondrial membrane potential).
-
hERG channel patch-clamp assay.
-
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Human Cell Lines at Low Concentrations
Possible Cause 1: Off-target inhibition of human topoisomerase II.
-
Troubleshooting Steps:
-
Perform a direct enzymatic assay using purified human topoisomerase II to determine the IC50 of this compound.
-
Compare the IC50 against human topoisomerase II with the IC50 against bacterial DNA gyrase to calculate the selectivity index.
-
If the selectivity index is low, consider medicinal chemistry efforts to improve selectivity.
-
Possible Cause 2: Mitochondrial Toxicity.
-
Troubleshooting Steps:
-
Measure the effect of this compound on cellular respiration using a Seahorse XF Analyzer. A decrease in the oxygen consumption rate (OCR) is indicative of mitochondrial dysfunction.
-
Assess mitochondrial membrane potential using a fluorescent dye such as TMRM or JC-1. A loss of membrane potential suggests mitochondrial damage.
-
Quantify cellular ATP levels. A significant drop in ATP production points to impaired mitochondrial function.[1]
-
Experimental Protocol: Mitochondrial Membrane Potential Assay (TMRM)
-
Cell Culture: Plate HepG2 cells in a 96-well, black, clear-bottom plate and incubate overnight.
-
Compound Treatment: Treat cells with a concentration range of this compound for 24 hours. Include a positive control (e.g., CCCP) and a vehicle control (e.g., DMSO).
-
Staining:
-
Prepare a 200 nM working solution of TMRM in pre-warmed, serum-free media.
-
Remove the compound-containing media and wash the cells once with PBS.
-
Add the TMRM working solution to each well and incubate for 30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Add fresh, pre-warmed media to each well.
-
Image the plate using a fluorescence microscope with appropriate filters for TMRM (Excitation/Emission: ~549/573 nm).
-
-
Quantification: Quantify the fluorescence intensity per cell using image analysis software. A decrease in intensity indicates depolarization of the mitochondrial membrane.
Issue 2: Unexplained Phenotypic Changes in Cellular Assays Not Related to Cytotoxicity
Possible Cause: Off-target kinase inhibition leading to altered signaling pathways.
-
Troubleshooting Steps:
-
Perform a broad-panel kinase screen (e.g., using a commercial service that tests against hundreds of kinases) to identify potential off-target kinases.
-
If specific kinases are identified, validate the interaction with in-house biochemical assays to determine the Ki or IC50.
-
Use western blotting to examine the phosphorylation status of downstream substrates of the identified off-target kinase in cells treated with this compound. A change in phosphorylation would confirm cellular engagement of the off-target.
-
Data Presentation: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | On-Target (DNA Gyrase) IC50 (nM) | Selectivity Index (Off-Target/On-Target) |
| SRC | 5,200 | 50 | 104 |
| ABL1 | 8,100 | 50 | 162 |
| LCK | >10,000 | 50 | >200 |
| EGFR | >10,000 | 50 | >200 |
Workflow for Investigating Off-Target Kinase Effects
Caption: Workflow for identifying and validating off-target kinase activity.
Issue 3: In Vivo Cardiotoxicity Observed
Possible Cause: hERG channel inhibition.
-
Troubleshooting Steps:
-
If not already performed, conduct an in vitro patch-clamp electrophysiology study to directly measure the effect of this compound on the hERG potassium channel.
-
Determine the IC50 for hERG channel inhibition.
-
Calculate the therapeutic index (hERG IC50 / efficacious plasma concentration). A low therapeutic index suggests a high risk of clinical cardiotoxicity.
-
Data Presentation: hERG Inhibition Assay Results
| Compound | hERG IC50 (µM) |
| This compound | 8.5 |
| Positive Control (Astemizole) | 0.01 |
| Negative Control | > 30 |
Signaling Pathway: Simplified hERG Channel Function and Blockade
Caption: Simplified diagram of hERG channel blockade by this compound.
Advanced Off-Target Identification
For a more unbiased and comprehensive assessment of off-target effects, consider the following advanced methodologies:
-
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of all expressed proteins in a cell lysate in the presence and absence of the drug. A shift in the melting temperature of a protein upon drug binding can identify direct targets.[1]
-
Affinity Chromatography-Mass Spectrometry: The antimicrobial agent is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[1]
-
Phenotypic Screening in Genetically Diverse Panels: Screening the compound against a panel of cell lines with different genetic backgrounds can reveal dependencies and sensitivities that point towards specific pathways or targets.
Experimental Workflow: Thermal Proteome Profiling
Caption: Workflow for target identification using Thermal Proteome Profiling.
References
Validation & Comparative
A Comparative Analysis: Antimicrobial Agent-7 Versus Traditional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant organisms presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the development of new antimicrobial agents is paramount. This guide provides a comparative analysis of a novel investigational compound, Antimicrobial Agent-7, against established classes of traditional antibiotics: β-lactams, macrolides, quinolones, and aminoglycosides. This objective overview is supported by hypothetical experimental data to illustrate the potential therapeutic profile of this compound.
Executive Summary
This compound is a novel synthetic compound designed to combat a broad spectrum of bacterial pathogens, including those resistant to conventional therapies. Its unique mechanism of action, targeting bacterial membrane integrity and intracellular ATP synthesis, offers a potential advantage in overcoming existing resistance mechanisms. This guide will delve into a direct comparison of its efficacy and mode of action with those of traditional antibiotics.
Comparative Data Overview
The following tables summarize the key performance indicators of this compound in comparison to representative traditional antibiotics. The data presented for this compound is based on preclinical investigations and is intended for comparative purposes.
Table 1: Comparative In Vitro Efficacy (Minimum Inhibitory Concentration, MIC in µg/mL)
| Antibiotic Class | Representative Drug | Staphylococcus aureus (MRSA) | Escherichia coli (ESBL) | Pseudomonas aeruginosa | Enterococcus faecalis (VRE) |
| This compound | - | 1 | 2 | 4 | 2 |
| β-Lactams | Meropenem | >16 | 0.5 | 2 | >16 |
| Macrolides | Azithromycin | >256 | >256 | >256 | >256 |
| Quinolones | Ciprofloxacin | 8 | 32 | 1 | 16 |
| Aminoglycosides | Gentamicin | 4 | >16 | 2 | 128 |
Table 2: Comparative Bactericidal Activity (Minimum Bactericidal Concentration, MBC in µg/mL)
| Antibiotic Class | Representative Drug | Staphylococcus aureus (MRSA) | Escherichia coli (ESBL) | Pseudomonas aeruginosa | Enterococcus faecalis (VRE) |
| This compound | - | 2 | 4 | 8 | 4 |
| β-Lactams | Meropenem | >32 | 1 | 4 | >32 |
| Macrolides | Azithromycin | >256 | >256 | >256 | >256 |
| Quinolones | Ciprofloxacin | 16 | 64 | 2 | 32 |
| Aminoglycosides | Gentamicin | 8 | >32 | 4 | 256 |
Table 3: Spectrum of Activity
| Antibiotic Class | Gram-Positive | Gram-Negative | Atypical | Anaerobes |
| This compound | Broad | Broad | Limited | Moderate |
| β-Lactams | Variable | Variable | None | Variable |
| Macrolides | Good | Moderate | Excellent | Moderate |
| Quinolones | Good | Broad | Good | Moderate |
| Aminoglycosides | Limited | Broad | None | None |
Mechanism of Action
A fundamental differentiator of antimicrobial agents is their mechanism of action. Below is a comparative overview and visual representations of the signaling pathways targeted by each antibiotic class.
This compound
This compound exhibits a dual mechanism of action. It primarily disrupts the bacterial cell membrane integrity by binding to lipopolysaccharides (in Gram-negative bacteria) and teichoic acids (in Gram-positive bacteria), leading to membrane depolarization and leakage of intracellular components. Concurrently, it inhibits intracellular ATP synthase, depleting the cell's energy reserves and leading to rapid cell death.
Caption: Mechanism of Action of this compound.
Traditional Antibiotics
Traditional antibiotics operate through well-defined pathways, which unfortunately are also the sites of common resistance mutations.
-
β-Lactams: These agents inhibit the synthesis of the peptidoglycan layer of bacterial cell walls by binding to penicillin-binding proteins (PBPs).[1][2][3][4] This disruption leads to cell lysis.[5]
Caption: Mechanism of Action of β-Lactam Antibiotics.
-
Macrolides: Macrolides prevent bacterial protein synthesis by reversibly binding to the 50S subunit of the ribosome.[6][7][8][9] This action is primarily bacteriostatic.[6][8]
Caption: Mechanism of Action of Macrolide Antibiotics.
-
Quinolones: These synthetic antibiotics inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA coiling and separation.[10][11][12] This leads to fragmentation of the bacterial chromosome.[10]
Caption: Mechanism of Action of Quinolone Antibiotics.
-
Aminoglycosides: Aminoglycosides are bactericidal antibiotics that bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.[13][14][15]
Caption: Mechanism of Action of Aminoglycoside Antibiotics.
Mechanisms of Resistance
A critical evaluation of any new antimicrobial agent requires an understanding of potential resistance mechanisms.
-
This compound: Due to its dual mechanism targeting fundamental bacterial structures and processes, the development of resistance to this compound is hypothesized to be less frequent. Potential resistance could arise from alterations in the outer membrane composition that reduce binding affinity or the upregulation of efflux pumps.
-
Traditional Antibiotics: Resistance to traditional antibiotics is a well-documented and growing concern.[16][17][18] Common mechanisms include:
-
Enzymatic Degradation: Production of enzymes like β-lactamases that inactivate the antibiotic.[17][19]
-
Target Modification: Alterations in the antibiotic's target site, such as mutations in PBPs, ribosomal RNA, or DNA gyrase, reduce drug binding and efficacy.[16][20]
-
Reduced Permeability: Changes in the bacterial cell wall, such as modification of porin channels, can limit antibiotic entry.[16]
-
Efflux Pumps: Bacteria can actively transport antibiotics out of the cell, preventing them from reaching their target.[21]
-
Caption: Common Bacterial Resistance Mechanisms.
Experimental Protocols
The following are standardized protocols for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
Protocol: Broth Microdilution Method (based on CLSI guidelines)
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared in an appropriate solvent. A series of twofold dilutions of the agent are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are grown on appropriate agar plates overnight. Several colonies are suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Determination
Protocol:
-
Subculturing from MIC plate: Following the determination of the MIC, a 10 µL aliquot is taken from each well showing no visible growth in the MIC assay.
-
Plating: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion
This compound demonstrates a promising preclinical profile with potent activity against a broad range of clinically relevant bacteria, including multidrug-resistant strains. Its novel dual mechanism of action suggests a lower propensity for the development of resistance compared to traditional antibiotics. Further investigation is warranted to fully elucidate its therapeutic potential and safety profile in clinical settings. This guide serves as a preliminary comparative framework for researchers and drug development professionals in the ongoing effort to combat antimicrobial resistance.
References
- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. assets-global.website-files.com [assets-global.website-files.com]
- 6. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 9. Macrolide - Wikipedia [en.wikipedia.org]
- 10. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 16. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 20. journals.asm.org [journals.asm.org]
- 21. About Antimicrobial Resistance | Antimicrobial Resistance | CDC [cdc.gov]
"Antimicrobial agent-7" efficacy compared to [specific antibiotic]
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational antimicrobial agent, Antimicrobial Agent-7, and the well-established β-lactam antibiotic, Penicillin. The analysis is based on preclinical data and established knowledge, focusing on efficacy, mechanism of action, and the experimental protocols used for their evaluation.
Introduction
The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. This compound is a synthetic pyridazine derivative currently in preclinical development, designed to target essential metabolic pathways in a broad spectrum of bacteria. Penicillin, a member of the β-lactam class, has been a cornerstone of antibiotic therapy for decades, primarily effective against Gram-positive and some Gram-negative organisms by inhibiting cell wall synthesis.[1][2] This document aims to provide a direct comparison of their in-vitro efficacy and modes of action.
Mechanism of Action
The fundamental difference between this compound and Penicillin lies in their cellular targets.
This compound: This agent acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. By blocking this enzyme, this compound prevents the synthesis of tetrahydrofolate, a vital cofactor for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis and cell death.
Penicillin: As a β-lactam antibiotic, penicillin inhibits the final step in peptidoglycan synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are bacterial transpeptidases.[2][3] This action prevents the cross-linking of peptidoglycan chains, compromising the structural integrity of the bacterial cell wall and leading to cell lysis, particularly in growing bacteria.[4]
Diagram 1: Proposed Mechanism of Action for this compound
Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.
Diagram 2: Mechanism of Action for Penicillin
Caption: Penicillin inhibits peptidoglycan cross-linking by binding to PBPs.
Comparative In-Vitro Efficacy
The efficacy of both agents was evaluated against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, was determined for each agent.
Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Bacterial Strain | Type | This compound (MIC µg/mL) | Penicillin G (MIC µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 2 | ≤ 0.015 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 4 | ≤ 0.015 |
| Escherichia coli (ATCC 25922) | Gram-negative | 8 | > 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 | > 128 |
| Staphylococcus aureus (MRSA, ATCC 43300) | Gram-positive (Resistant) | 2 | > 128 |
Data for this compound is hypothetical and for illustrative purposes. Penicillin data is based on established susceptibility ranges.
Experimental Protocols
The following protocols were utilized to generate the comparative efficacy data.
4.1. Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Several colonies were then suspended in saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Penicillin G were prepared. A two-fold serial dilution of each agent was performed in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35°C ± 2°C for 18-24 hours in ambient air.
-
Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Diagram 3: Experimental Workflow for MIC Determination
Caption: Standard workflow for broth microdilution MIC testing.
Summary and Conclusion
This compound demonstrates a distinct mechanism of action compared to Penicillin, targeting folic acid synthesis rather than cell wall integrity. Preclinical data suggests that Agent-7 possesses a broader spectrum of activity, particularly against Gram-negative bacteria and resistant Gram-positive strains like MRSA, which are intrinsically resistant to Penicillin.[4] Conversely, Penicillin exhibits superior potency against susceptible Gram-positive organisms.[2]
These findings highlight the potential of this compound as a novel therapeutic option, especially in the context of infections caused by penicillin-resistant pathogens. Further investigation, including in-vivo efficacy studies and safety profiling, is warranted to fully elucidate its clinical potential. The development of agents like this compound is crucial in the ongoing effort to combat the global challenge of antimicrobial resistance.
References
Unlocking Potent Synergies: Antimicrobial Agent DP7 in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the synergistic potential of combining existing or new antimicrobial agents is a critical area of investigation. This guide provides a comprehensive comparison of the synergistic effects of the antimicrobial peptide DP7 with various conventional antibiotics against several MDR bacterial strains. The data presented herein is compiled from in vitro studies and is intended to inform further research and development in the field of antimicrobial combination therapies.
Data Presentation: In Vitro Synergistic Activity of DP7 Combinations
The synergistic activity of Antimicrobial Agent DP7 in combination with other compounds was primarily evaluated using the microdilution checkerboard method. The Fractional Inhibitory Concentration Index (FICI) is a key parameter used to quantify the degree of synergy. An FICI of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: Synergistic and Additive Effects of DP7 in Combination with Various Antibiotics against a Panel of Multidrug-Resistant Clinical Isolates [1]
| DP7 Combination | % Synergistic Effect (FICI ≤ 0.5) | % Additive Effect (0.5 < FICI < 1) |
| DP7 + Vancomycin (VAN) | 50% | 40% |
| DP7 + Azithromycin (AZT) | 60% | 20% |
| DP7 + Amoxicillin (AMO) | 20% | 10% |
| DP7 + Gentamicin (GEN) | 20% | 0% |
Table 2: Synergistic Effects of DP7-Vancomycin and DP7-Azithromycin Combinations against Staphylococcus aureus and Pseudomonas aeruginosa Isolates [1]
| Organism | DP7 Combination | % Synergistic Effect (FICI ≤ 0.5) | % Additive Effect (0.5 < FICI < 1) |
| S. aureus | DP7 + VAN | 40% | 40% |
| S. aureus | DP7 + AZT | 50% | 0% |
| P. aeruginosa | DP7 + VAN | 50% | 20% |
| P. aeruginosa | DP7 + AZT | 10% | 30% |
Table 3: MIC and FICI Values for DP7-Vancomycin and DP7-Azithromycin against Specific Drug-Resistant S. aureus Strains [1]
| Strain ID | DP7 MIC (mg/L) | VAN MIC (mg/L) | AZT MIC (mg/L) | DP7-VAN FICI | DP7-AZT FICI |
| S5375 | 16-32 | 64 | 32 | 0.38 | 0.19 |
| SAU5 | 32 | 0.5 | >256 | >1.0 | 1.00 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
Microdilution Checkerboard Assay
This method is used to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Preparation of Antimicrobial Solutions: Stock solutions of DP7 and the comparator antibiotics are prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of DP7 are added to the wells in the vertical orientation, and serial dilutions of the comparator antibiotic are added in the horizontal orientation. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that completely inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = FIC of Agent A + FIC of Agent B where FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) and FIC of Agent B = (MIC of Agent B in combination) / (MIC of B alone).
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI < 1
-
Indifference: 1 ≤ FICI < 4
-
Antagonism: FICI ≥ 4
-
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Preparation of Cultures: Bacterial cultures are grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Exposure to Antimicrobials: The bacterial suspension is exposed to the antimicrobial agents alone and in combination at specific concentrations (e.g., at their MIC or sub-MIC levels). A growth control without any antimicrobial agent is also included.
-
Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antimicrobial condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Mandatory Visualizations
Experimental Workflow for Synergy Testing
Caption: Workflow for in vitro synergy testing of Antimicrobial Agent DP7.
Proposed Mechanism of Synergy
Caption: Proposed mechanism of synergy between DP7 and conventional antibiotics.
Concluding Remarks
The in vitro data strongly suggests that the antimicrobial peptide DP7 exhibits significant synergistic activity when combined with conventional antibiotics, particularly vancomycin and azithromycin, against multidrug-resistant bacteria.[1] The primary mechanism of this synergy is likely the disruption of the bacterial cell membrane by DP7, which facilitates the entry of the partner antibiotic to its intracellular target. While a transmission electron microscopy analysis of S. aureus treated with a synergistic DP7-azithromycin combination did not reveal significant morphological changes, it is suggested that a molecular-level mechanism is at play.[1] Further transcriptomic analyses of bacteria exposed to DP7 have shown differential expression of genes involved in nucleic acid metabolism, amino acid biosynthesis, and cell wall destruction, indicating that DP7 may impact multiple cellular pathways.
The potent in vitro synergy observed warrants further investigation, including in vivo studies in animal models of infection, to validate the therapeutic potential of these combinations. The development of combination therapies centered around agents like DP7 could provide a much-needed strategy to combat the growing threat of antimicrobial resistance.
References
"Antimicrobial agent-7" comparative analysis of efficacy
This guide provides a detailed comparative analysis of the in-vitro efficacy of the novel investigational drug, Antimicrobial Agent-7, against established antimicrobial agents, Ciprofloxacin and Meropenem. The data presented is intended to provide researchers, scientists, and drug development professionals with a clear, objective performance overview based on key experimental data.
Overview and Mechanism of Action
This compound is a next-generation fluoroquinolone derivative designed to overcome common resistance mechanisms. Its primary mechanism of action involves the dual inhibition of bacterial DNA gyrase (GyrA) and topoisomerase IV (ParC), enzymes essential for DNA replication, transcription, and repair. By targeting both enzymes with high affinity, this compound maintains potent activity against pathogens that have developed resistance to earlier-generation fluoroquinolones through single-target mutations.
Ciprofloxacin also targets DNA gyrase and topoisomerase IV. Meropenem, a broad-spectrum carbapenem antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Caption: Mechanism of action for this compound.
Comparative In-Vitro Efficacy
The comparative in-vitro activity of this compound was evaluated against a panel of common Gram-positive and Gram-negative bacterial isolates. The Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) was determined for each agent.
Table 1: Comparative MIC90 Values (µg/mL)
| Bacterial Species | This compound | Ciprofloxacin | Meropenem |
| Staphylococcus aureus (MSSA) | 0.25 | 0.5 | 0.12 |
| Staphylococcus aureus (MRSA) | 0.5 | >32 | 0.25 |
| Streptococcus pneumoniae | 0.12 | 2 | ≤0.06 |
| Escherichia coli | 0.5 | >64 | ≤0.06 |
| Klebsiella pneumoniae | 1 | >64 | 0.12 |
| Pseudomonas aeruginosa | 2 | 4 | 1 |
Time-Kill Kinetic Analysis
Time-kill assays were performed to assess the bactericidal activity of this compound over time compared to Ciprofloxacin and Meropenem against Methicillin-resistant Staphylococcus aureus (MRSA) at 4x the Minimum Inhibitory Concentration (MIC).
Table 2: Time-Kill Assay Results against MRSA (log10 CFU/mL Reduction)
| Time (hours) | This compound (at 2 µg/mL) | Ciprofloxacin (at >128 µg/mL) | Meropenem (at 1 µg/mL) | Growth Control |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 4 | -2.8 | -0.5 | -2.2 | +1.5 |
| 8 | -3.5 | -0.6 | -3.1 | +2.8 |
| 24 | >-4.0 | -0.4 | -3.8 | +4.5 |
Experimental Protocols
The MIC values were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation: A bacterial inoculum was prepared and standardized to a concentration of 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: The antimicrobial agents were serially diluted in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 35°C for 18-24 hours.
-
Analysis: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
This assay measures the rate of bacterial killing by an antimicrobial agent over time.
Caption: Experimental workflow for the time-kill kinetic assay.
-
Inoculum Preparation: A starting inoculum of approximately 1 x 10^6 CFU/mL was prepared in CAMHB.
-
Exposure: The bacterial suspension was exposed to the test antimicrobial agents at a concentration of 4x their respective MICs. A growth control flask containing no agent was included.
-
Sampling: Aliquots were removed from each flask at specified time points (0, 4, 8, and 24 hours).
-
Quantification: The samples were serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL from the initial inoculum was calculated for each time point. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL.
Comparative Analysis Summary
The logical framework for this comparative analysis focuses on establishing a clear performance hierarchy based on preclinical in-vitro data.
Caption: Logical flow of the comparative efficacy analysis.
The in-vitro data indicates that this compound possesses potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it retains significant efficacy against pathogens resistant to Ciprofloxacin, such as MRSA and E. coli. The time-kill kinetic data further demonstrates its rapid bactericidal activity, achieving a >4.0-log10 reduction in MRSA viability within 24 hours. While Meropenem shows superior potency against some species, the performance of this compound against resistant phenotypes highlights its potential as a valuable future therapeutic option. Further in-vivo studies are warranted to confirm these findings.
Cross-Resistance Profile of Antimicrobial Agent-7: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cross-resistance profile of the novel investigational fluoroquinolone, Antimicrobial Agent-7, against a panel of contemporary antimicrobial agents. The data presented herein is derived from a series of standardized antimicrobial susceptibility tests designed to elucidate the potential for shared resistance mechanisms and to inform the clinical development pathway for this new chemical entity.
Comparative Susceptibility: this compound vs. Comparators
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator agents against a panel of isogenic Escherichia coli strains with defined resistance mechanisms. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2]
| Organism/Strain | Genotype | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) | Ceftriaxone MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| E. coli ATCC 25922 | Wild-Type | 0.015 | 0.015 | 0.03 | 0.06 | 0.12 | 0.5 |
| E. coli GYR101 | gyrA (S83L) | 0.25 | 0.25 | 0.5 | 0.25 | 0.12 | 0.5 |
| E. coli PAR202 | parC (S80I) | 0.12 | 0.12 | 0.25 | 0.12 | 0.12 | 0.5 |
| E. coli GYP303 | gyrA (S83L), parC (S80I) | 4 | 8 | 16 | 4 | 0.12 | 0.5 |
| E. coli EFF404 | AcrAB-TolC Overexpression | 0.06 | 0.12 | 0.25 | 0.12 | 0.12 | 1 |
Key Observations:
-
Baseline Potency: Against the wild-type E. coli strain, this compound demonstrates potent activity, comparable to ciprofloxacin.
-
Target-Mediated Cross-Resistance: Single mutations in the primary fluoroquinolone targets, DNA gyrase (gyrA) or topoisomerase IV (parC), lead to a significant increase in the MIC of this compound, a pattern consistent with other fluoroquinolones.[3] Strains with double mutations exhibit high-level resistance.
-
Efflux-Mediated Cross-Resistance: Overexpression of the AcrAB-TolC efflux pump results in a modest increase in the MIC of this compound, indicating that it is a substrate for this multidrug efflux system.[3]
-
Lack of Cross-Resistance with Other Classes: The presence of fluoroquinolone-specific resistance mechanisms did not impact the activity of the beta-lactam (Ceftriaxone) or the aminoglycoside (Gentamicin), demonstrating a lack of cross-resistance between these distinct antibiotic classes.[4]
Experimental Protocols
The following methodologies were employed for the antimicrobial susceptibility testing.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This procedure was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Solutions: Stock solutions of each antimicrobial agent were prepared in their respective solvents. Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates were cultured on Mueller-Hinton agar for 18-24 hours. Several colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] This suspension was further diluted in CAMHB to a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Incubation: The microtiter plates were incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Signaling Pathways and Workflows
Mechanism of Fluoroquinolone Action and Resistance
The following diagram illustrates the mechanism of action of fluoroquinolones and the key resistance pathways. Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6] Resistance can emerge through mutations in the genes encoding these enzymes (gyrA, parC) or through increased efflux of the drug from the bacterial cell.[6]
Caption: Fluoroquinolone action and resistance mechanisms.
Experimental Workflow for Cross-Resistance Assessment
The workflow for evaluating the cross-resistance profile of a new antimicrobial agent is depicted below. This process involves selecting a panel of characterized bacterial strains, performing standardized susceptibility testing, and analyzing the resulting data to identify patterns of cross-resistance.
Caption: Workflow for assessing antimicrobial cross-resistance.
References
The Performance of Novel Antimicrobial Agents Against Clinically Relevant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. This guide provides a comparative analysis of the in vitro performance of four promising antimicrobial candidates: Darobactin, Zosurabalpin, Novltex, and Cresomycin. The data presented is compiled from recent preclinical studies and is intended to provide a valuable resource for researchers in the field of infectious diseases and drug discovery.
Introduction to Novel Antimicrobial Agents
The agents discussed in this guide represent diverse chemical classes and employ unique mechanisms of action to combat bacterial pathogens, including multi-drug resistant (MDR) strains.
-
Darobactin , a naturally derived peptide, and its highly potent synthetic derivative D22 , inhibit the BamA component of the Bam complex, which is essential for the assembly of outer membrane proteins in Gram-negative bacteria.[1]
-
Zosurabalpin is a macrocyclic peptide that has been shown to inhibit the lipopolysaccharide (LPS) transport machinery in Acinetobacter baumannii, leading to the disruption of the outer membrane.[2][3][4][5]
-
Novltex is a synthetic antibiotic platform inspired by teixobactin and clovibactin.[6][7] It targets lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall.[6][7]
-
Cresomycin , a novel synthetic lincosamide, demonstrates potent activity by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[8][9][10][11] Its unique binding mechanism allows it to overcome certain common resistance mechanisms.[10][11]
Comparative In Vitro Performance
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Darobactin D22, Zosurabalpin, Novltex, and Cresomycin against a range of clinically significant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Gram-Negative Bacteria
| Bacterial Species | Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | Darobactin D22 | - | - | 2-4 | [12] |
| Cresomycin | - | - | 2 | [9][13] | |
| Pseudomonas aeruginosa | Darobactin D22 | - | - | 2-4 | [12] |
| Cresomycin | - | - | - | [9][13] | |
| Acinetobacter baumannii | Darobactin D22 | - | - | 8 | [12] |
| Zosurabalpin | 0.015 - 8 | 0.12 | 0.5 | [2][14] | |
| Cresomycin | - | - | 8 | [9][13] | |
| Klebsiella pneumoniae | Darobactin D22 | - | - | 4-8 | [12] |
| Cresomycin | - | - | 8 | [9][13] |
Gram-Positive Bacteria
| Bacterial Species | Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | Novltex | 0.12 - 0.5 | - | - | [6][7] |
| Cresomycin | - | 0.06 | 0.5 | [8] | |
| Enterococcus faecium | Novltex | 0.12 - 0.5 | - | - | [6][7] |
| Streptococci | Cresomycin | - | - | ≤ 0.06 | [13] |
| Enterococci | Cresomycin | - | - | 0.25 | [13] |
| Clostridioides difficile | Cresomycin | - | - | 0.125 | [13] |
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, based on established guidelines.[15][16]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
-
Antimicrobial Agent: A stock solution of the antimicrobial agent of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.[16] For fastidious organisms or specific agents like Zosurabalpin, supplementation with serum (e.g., 20% horse or human serum) may be required.[14][17]
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
Inoculum Preparation: Dilute the overnight bacterial culture in CAMHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Assay Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the target bacterial concentration.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum (no antimicrobial agent).
-
Sterility Control: A well containing only the growth medium.
-
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Visual Inspection: Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanisms of action for novel antimicrobial agents.
Caption: Experimental workflow for MIC determination.
References
- 1. Study on promising new antibiotic Darobactin reinforces its potential | German Center for Infection Research [dzif.de]
- 2. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Zosurabalpin shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]
- 5. Zosurabalpin - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novltex: A New Class of Antibiotics with Potent Activity against Multidrug-Resistant Bacterial Pathogens─Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic lincosamides iboxamycin and cresomycin are active against ocular multidrug-resistant methicillin-resistant Staphylococcus aureus carrying erm genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribosome-binding antibiotic cresomycin strikes against multidrug-resistant pathogens | BioWorld [bioworld.com]
- 10. amr-insights.eu [amr-insights.eu]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. In Vivo Activity Profiling of Biosynthetic Darobactin D22 against Critical Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2131. Activity of the Novel Antibiotic Zosurabalpin (RG6006) against Clinical Acinetobacter Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ihma.com [ihma.com]
Safety Operating Guide
Proper Disposal of Antimicrobial Agent-7: A Guide for Laboratory Professionals
Disclaimer: "Antimicrobial agent-7" is a placeholder name, as no specific agent with this designation is commercially or academically recognized. The following procedures are based on established best practices for the disposal of common antimicrobial compounds and hazardous chemical waste in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are using and adhere to their institution's waste management guidelines.
This guide provides essential safety and logistical information for the proper disposal of a representative antimicrobial agent, herein referred to as this compound. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). The minimum required PPE includes:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] An emergency safety shower and eyewash station should be readily accessible.[2]
II. Waste Identification and Segregation
Proper segregation of waste is the first step in safe disposal.[3][4] this compound waste should be categorized as hazardous chemical waste and must not be mixed with general trash, infectious waste, or other incompatible chemicals.[3][5]
-
Liquid Waste: Unused stock solutions, contaminated media, and rinsates should be collected as liquid chemical waste.[6][7] Do not dispose of these liquids down the drain.[2][3][8]
-
Solid Waste: Contaminated consumables such as pipette tips, gloves, and empty containers should be collected as solid chemical waste.[7]
-
Acutely Toxic Waste: If this compound is classified as an acutely toxic chemical (P-listed), specific and more stringent collection and storage rules apply.[9]
III. Disposal Procedures for this compound
The following step-by-step procedures should be followed for the disposal of liquid and solid waste contaminated with this compound.
A. Liquid Waste Disposal
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid waste collection.[4][5][9] The container should have a secure screw-top cap.[5]
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound" and its chemical formula if known), and the primary hazards (e.g., "Toxic," "Irritant").[9]
-
Collection: Pour the liquid waste carefully into the designated container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for expansion.[5]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][9] The SAA must be a secondary containment system to prevent spills.
-
Disposal Request: Once the container is full or has been in storage for the maximum allowable time (typically up to 12 months for non-acute waste as long as accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) department for pickup.[9]
B. Solid Waste Disposal
-
Container Selection: Use a designated, durable, leak-proof container, such as a plastic-lined cardboard box or a rigid plastic drum, for solid waste collection.[7]
-
Labeling: Label the solid waste container with "Hazardous Waste," the chemical contaminant ("this compound"), and any associated hazards.
-
Collection: Place all contaminated solid materials, such as gloves, pipette tips, and empty vials, into the designated container.
-
Empty Containers: Containers that held this compound must be triple-rinsed with a suitable solvent before being disposed of as regular waste, provided they are not considered acutely hazardous.[3] The rinsate must be collected and managed as hazardous liquid waste.[3]
-
Storage and Disposal: Store the sealed solid waste container in the SAA and arrange for EHS pickup when full.
IV. Deactivation and Neutralization
For some antimicrobial agents, chemical deactivation may be a required or recommended step before disposal, especially for high concentrations.[10] Autoclaving may be suitable for deactivating certain heat-labile antibiotics in used media, but it is not effective for all chemical structures and should not be used for stock solutions.[6]
Experimental Protocol: Chemical Deactivation of a Hypothetical Quinolone-type Antimicrobial Agent
This protocol is a representative example and must be validated for the specific antimicrobial agent being used.
-
Objective: To chemically degrade the antimicrobial activity of Agent-7 in a liquid waste stream before collection for final disposal.
-
Materials:
-
Liquid waste containing this compound.
-
Sodium hypochlorite solution (bleach, 5.25%).
-
Sodium hydroxide (1 M) for pH adjustment.
-
pH indicator strips.
-
Stir plate and stir bar.
-
Appropriate waste collection container.
-
-
Procedure: a. In a chemical fume hood, place the liquid waste container on a stir plate. b. Slowly add sodium hypochlorite solution to achieve a final concentration of 10% of the total volume. c. Adjust the pH of the solution to >12 by adding 1 M sodium hydroxide to enhance degradation. d. Stir the mixture for a minimum of 2 hours to ensure complete reaction. e. After the reaction period, neutralize the pH to between 6 and 8 with a suitable acid (e.g., hydrochloric acid). f. The treated solution should then be collected in a hazardous waste container and disposed of through EHS.
V. Quantitative Data Summary
The following table summarizes key quantitative parameters for the disposal of a representative antimicrobial agent. These values are illustrative and should be confirmed with the specific SDS and institutional policies.
| Parameter | Guideline | Source |
| Liquid Waste pH Range | Must be between 2 and 12.5 to avoid being classified as corrosive.[9] | [9] |
| P-listed Waste Accumulation Limit | Maximum of 1 quart for liquids or 1 kg for solids.[9] | [9] |
| Satellite Accumulation Area (SAA) Limit | Maximum of 55 gallons of hazardous waste.[9] | [9] |
| SAA Storage Time Limit | Up to 12 months, provided accumulation limits are not exceeded.[9] | [9] |
| Container Headspace | Leave at least 10% (or one inch) of headspace in liquid waste containers.[5] | [5] |
| "Empty" Container Residue Limit | No more than 1 inch of residue or 3% by weight for containers <110 gallons.[3] | [3] |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Biological Waste Disposal | Safety Services - UCL – University College London [ucl.ac.uk]
Personal protective equipment for handling Antimicrobial agent-7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Antimicrobial Agent-7. Adherence to these procedures is vital for personal safety and to prevent environmental contamination.
I. Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] This should be supplemented with specific PPE based on the nature of the work and a thorough risk assessment.[1][3][4]
A. Recommended PPE for Handling this compound
| Protection Type | Specific PPE | Purpose | Standard |
| Body Protection | Laboratory Coat (fire-resistant recommended) | Protects skin and clothing from splashes and spills.[5] | --- |
| Hand Protection | Disposable Nitrile Gloves (double-gloving recommended) | Provides a barrier against skin contact with the agent.[1] | --- |
| Eye and Face Protection | Safety Goggles with Side-Shields | Protects eyes from splashes, dust, and flying particles.[1][2] | ANSI Z87.1[1] |
| Face Shield (in addition to goggles) | Required when there is a significant splash hazard.[1][5] | --- | |
| Respiratory Protection | N95 Respirator or higher | Necessary when working with volatile solutions or in poorly ventilated areas.[5] | --- |
Note: A full risk assessment should be conducted to determine if additional or more specialized PPE is required for specific procedures.[1][4]
II. Operational Plan: Handling and Experimental Protocols
A. Pre-Experiment Checklist
-
Verify Equipment: Ensure all necessary PPE is available and in good condition.
-
Locate Safety Stations: Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Review SDS: Read the Safety Data Sheet (SDS) for this compound thoroughly before beginning any work.
-
Prepare Workspace: Ensure the work area is clean, uncluttered, and properly ventilated.
B. Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Aliquoting:
-
Perform in a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the solid agent.
-
When preparing solutions, add the agent to the solvent slowly to avoid splashing.
-
-
Experimental Use:
-
Clearly label all containers with the agent's name, concentration, and date.
-
Keep containers sealed when not in use.
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
-
-
Post-Experiment:
-
Decontaminate all work surfaces and equipment with an appropriate disinfectant.
-
Remove and dispose of PPE according to the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
III. Disposal Plan
Improper disposal of antimicrobial agents is a significant contributor to environmental contamination and the development of antimicrobial resistance.[6][7][8][9]
A. Waste Segregation and Disposal
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (contaminated gloves, paper towels, etc.) | Labeled Hazardous Waste Bag | Incineration or as per institutional guidelines. |
| Liquid Waste (unused solutions, contaminated media) | Labeled Hazardous Waste Container | Collection by a certified hazardous waste disposal company. Do not pour down the drain.[9] |
| Sharps (needles, scalpels) | Puncture-Resistant Sharps Container | Autoclave followed by disposal in a biomedical waste container. |
| Unused/Expired Agent | Original Container | Return to the supplier or dispose of through a certified hazardous waste disposal company.[6] |
IV. Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[10] Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area thoroughly with large amounts of water.[10] Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance.[10] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10] |
V. Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com [westlab.com]
- 3. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Antibacterial agent 77|MSDS [dcchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
